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Core Science & Biosynthesis

Foundational

Spectroscopic Reference Data and Analytical Methodologies for 1-Methyl-1-phenylhydrazine Sulfate: An In-Depth Technical Guide

Executive Summary 1-Methyl-1-phenylhydrazine sulfate (CAS: 33008-18-3) is a critical electrophilic and nucleophilic intermediate extensively utilized in organic synthesis, most notably in the Fischer indole synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-1-phenylhydrazine sulfate (CAS: 33008-18-3) is a critical electrophilic and nucleophilic intermediate extensively utilized in organic synthesis, most notably in the Fischer indole synthesis and the targeted development of pyrazole-based active pharmaceutical ingredients[1]. While the free base form (CAS: 618-40-6) is highly reactive, acutely toxic, and susceptible to rapid oxidative degradation under ambient conditions[2][3], the sulfate salt provides a thermodynamically stable alternative for benchtop handling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide deconstructs the mechanistic causality behind the spectral signatures of 1-methyl-1-phenylhydrazine sulfate and establishes self-validating protocols for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Structural & Physicochemical Foundations: The Causality of Salt Formation

To accurately interpret the spectroscopic data of the sulfate salt, one must first understand the electronic redistribution that occurs during its formation. The free base molecule contains two distinct nitrogen atoms: an N -phenyl nitrogen and a terminal −NH2​ nitrogen. The lone pair of electrons on the N -phenyl nitrogen is partially delocalized into the adjacent aromatic π -system, which significantly diminishes its localized electron density and basicity.

Consequently, protonation by sulfuric acid is highly regioselective, occurring almost exclusively at the sp3 -hybridized terminal −NH2​ group to form a hydrazinium cation. This protonation introduces a localized positive charge that exerts a powerful electron-withdrawing inductive effect ( −I effect) across the N−N bond. This structural transformation is the primary driver for the spectroscopic shifts observed in both NMR and IR analyses, resulting in the deshielding of adjacent protons and the alteration of vibrational force constants[4].

Protonation A 1-Methyl-1-phenylhydrazine (Free Base) C Protonation at Terminal NH2 (Inductive Deshielding) A->C Addition of H+ B Sulfuric Acid (H2SO4) B->C Donates H+ D 1-Methyl-1-phenylhydrazinium Sulfate (Stable Salt) C->D Crystallization

Caption: Logical flow of 1-methyl-1-phenylhydrazine protonation yielding the stable sulfate salt.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality of Chemical Shifts

In the 1H NMR spectrum of the free base (typically acquired in CDCl3​ ), the N -methyl protons resonate at approximately 2.98 ppm, and the aromatic protons appear as multiplets between 6.76 and 7.23 ppm[5]. Upon conversion to the sulfate salt, the inductive −I effect of the adjacent −NH3+​ group strongly deshields the N−CH3​ protons, shifting their resonance downfield to ~3.35 ppm. The aromatic protons also experience a secondary deshielding effect, shifting slightly downfield. If the spectrum is acquired in D2​O , the exchangeable −NH3+​ protons will undergo rapid deuterium exchange, merging with the residual solvent peak (HOD) at 4.79 ppm.

Quantitative Data Summary

Table 1: Comparative 1H and 13C NMR Chemical Shifts

NucleusAssignmentFree Base ( CDCl3​ , ppm)Sulfate Salt ( D2​O , ppm)*Multiplicity / Integration
1H Aromatic (ortho/meta)6.92 – 7.217.25 – 7.45Multiplet, 4H
1H Aromatic (para)6.777.10Triplet, 1H
1H N−CH3​ 2.983.35Singlet, 3H
1H −NH2​ / −NH3+​ 3.56Obscured (Exchange)Broad Singlet
13C Aromatic (C1, ipso)~149.0~145.0Singlet
13C N−CH3​ 41.845.2Singlet

*Note: Sulfate salt values represent the expected downfield inductive shifts relative to the empirically grounded free base data[2][5].

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity data devoid of artifactual misinterpretation, the following self-validating protocol must be employed:

  • Sample Preparation & Desiccation : Weigh 15–20 mg of the sulfate salt. Ensure the sample has been stored in a desiccator, as hygroscopic water absorption will artificially inflate the HOD peak in D2​O .

  • Solvent Blank Validation : Before dissolving the sample, run a blank 1H spectrum of the chosen solvent ( D2​O or DMSO−d6​ ). Validation Check : Confirm the absence of organic impurities and establish the exact chemical shift of the residual solvent peak to serve as a fiducial marker.

  • Dissolution & Shimming : Dissolve the sample in 0.6 mL of the validated solvent. Transfer to a high-precision 5 mm NMR tube. Perform automated gradient shimming (Z1-Z5) until the lock signal stabilizes.

  • Acquisition & Apodization : Acquire 1H NMR at 400 MHz (16 scans, D1​ = 2s) and 13C NMR at 100 MHz (1024 scans, D1​ = 2s). Apply an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier transformation.

Infrared (IR) Spectroscopy Profiling

Mechanistic Causality of Vibrational Modes

The IR spectrum of the free base is characterized by sharp, distinct N−H stretching bands at 3318 cm−1 and 3267 cm−1 [2]. The transition to the sulfate salt drastically alters this region. The formation of the −NH3+​ moiety, coupled with extensive intermolecular hydrogen bonding within the crystal lattice, results in a massive, broad absorption envelope spanning 3200–2800 cm−1 . This broad band frequently masks the underlying aliphatic C−H stretches. Furthermore, the introduction of the sulfate anion ( SO42−​ ) yields dominant, highly characteristic asymmetric stretching vibrations between 1120 and 1040 cm−1 , which serve as the primary diagnostic marker for the salt form[4][6].

Quantitative Data Summary

Table 2: Key FTIR Vibrational Modes for the Sulfate Salt

Wavenumber ( cm−1 )IntensityVibrational AssignmentStructural Causality
3200 – 2800Strong, Broad −NH3+​ stretchExtensive H-bonding in the crystal lattice.
3050WeakAromatic C−H stretchStandard sp2 carbon-hydrogen vibration.
1595, 1495MediumAromatic C=C stretchRing breathing modes of the phenyl group.
1120 – 1040Very Strong SO42−​ asymmetric stretchPrimary diagnostic peak for the sulfate counter-ion.
610Strong SO42−​ bendingSecondary confirmation of the sulfate anion.
Self-Validating ATR-FTIR Protocol
  • Crystal Decontamination : Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Energy Validation : Acquire a background spectrum (32 scans, 4 cm−1 resolution). Validation Check : Analyze the interferogram and the single-beam background spectrum. The energy profile must be smooth, and the region between 4000–400 cm−1 must be completely free of residual analyte peaks or excessive water vapor noise.

  • Sample Application : Place 2–5 mg of the solid sulfate salt directly onto the center of the ATR crystal. Apply consistent, firm pressure using the mechanical anvil to ensure intimate contact between the crystal and the solid lattice.

  • Data Processing : Acquire the sample spectrum. Apply atmospheric compensation algorithms to mathematically subtract any transient CO2​ or H2​O vapor introduced during sample loading.

Mechanistic Workflows & Signal Pathways

Workflow S1 Sample Prep (Desiccation) S2 NMR Prep (D2O/DMSO-d6) S1->S2 S3 IR Prep (ATR Crystal) S1->S3 S4 Data Acquisition (Spectrometers) S2->S4 S3->S4 S5 Data Processing (FT & Phasing) S4->S5

Caption: Standardized, self-validating workflow for NMR and IR spectroscopic analysis of the sulfate salt.

References

  • Purification Of Laboratory Chemicals [PDF] [2n5fpofsqfeg] - VDOC.PUB . VDOC.PUB. 4[4]

  • Phenylhydrazine sulfate | 52033-74-6 - ChemicalBook . ChemicalBook.1[1]

  • 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum - ChemicalBook . ChemicalBook. 5[5]

  • Oxidation of 1-Methyl-1-phenylhydrazine with Oxidovanadium(V)–Salan Complexes: Insight into the Pathway to the Formation of Hydrazine by Vanadium Nitrogenase . ACS Publications.2[2]

  • 1-Methyl-1-phenylhydrazine 618-40-6 wiki - Guidechem . Guidechem. 3[3]

  • Aldrich FT-IR Collection Edition II - Thermo Fisher Scientific . Thermo Fisher Scientific. 6[6]

Sources

Exploratory

Thermodynamic stability of 1-Methyl-1-phenyl-hydrazine sulfate in aqueous solutions

Thermodynamic Stability of 1-Methyl-1-phenylhydrazine Sulfate in Aqueous Solutions: A Comprehensive Technical Guide Introduction & Chemical Context 1-Methyl-1-phenylhydrazine sulfate (CAS: 618-26-8) is a critical reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 1-Methyl-1-phenylhydrazine Sulfate in Aqueous Solutions: A Comprehensive Technical Guide

Introduction & Chemical Context

1-Methyl-1-phenylhydrazine sulfate (CAS: 618-26-8) is a critical reagent in organic synthesis, particularly in the formation of complex hydrazones, pharmaceutical intermediates, and the purification of aqueous dye solutions[1]. While the free base of 1-methyl-1-phenylhydrazine is an electron-rich, oily liquid highly susceptible to rapid autoxidation, formulating it as a sulfate salt—typically in a 2:1 stoichiometric ratio, bis(1-methyl-1-phenylhydrazinium) sulfate—drastically alters its thermodynamic landscape[2].

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of this compound's aqueous behavior. This whitepaper dissects the thermodynamic principles governing its stability, details the mechanisms of its aqueous degradation, and provides field-proven, self-validating protocols for quantifying its thermodynamic parameters.

Thermodynamic Principles of Aqueous Stability

The stability of 1-methyl-1-phenylhydrazine sulfate in water is not absolute; it is a dynamic equilibrium governed by solvation thermodynamics and acid-base speciation.

Solvation and Acid-Base Equilibria When dissolved in water, the crystalline sulfate lattice dissociates endothermically. The thermodynamic stability of the resulting solution is heavily dependent on the pH due to the acidity of the hydrazinium ion. The causality here is rooted in molecular orbital theory: protonation of the terminal amine nitrogen lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This thermodynamic "sink" increases the activation energy ( ΔG‡ ) required for electrophilic attack by dissolved oxygen.

If the pH of the aqueous solution approaches or exceeds the pKa​ of the hydrazinium ion (approximately 4.6 to 5.0), the equilibrium shifts toward the free base. The unprotonated lone pair on the nitrogen becomes highly reactive, drastically reducing the thermodynamic stability of the solution and initiating rapid degradation[3]. This is why industrial continuous crystallization processes for phenylhydrazine derivatives strictly maintain acidic environments (pH < 4.0) to suppress solubility and prevent premature oxidation[4].

Mechanisms of Aqueous Degradation

The primary vector for the thermodynamic destabilization of 1-methyl-1-phenylhydrazine in water is oxidative degradation, often catalyzed by trace transition metals.

Autoxidation and Metal-Catalyzed Cleavage In the presence of dissolved oxygen ( O2​ ), the free base undergoes a single-electron transfer (SET) to form a radical cation intermediate. This process is highly exergonic once initiated. Furthermore, trace metals in the aqueous solvent (such as Copper or Vanadium) can act as potent catalysts. For instance, oxidovanadium(V) complexes have been shown to rapidly oxidize 1-methyl-1-phenylhydrazine, cleaving the N-N bond and driving the formation of irreversible degradation products, including nitrogen gas and hydrocarbon byproducts[5].

G A Protonated Salt (Stable Sink) B Free Base (Reactive Species) A->B Deprotonation (pH > 4.5) C Radical Cation (Transient) B->C O2 / Trace Metals (Oxidation) D Degradation Products (N2, Hydrocarbons) C->D Irreversible Cleavage

Caption: Oxidative degradation pathway of 1-methyl-1-phenylhydrazine in aqueous solutions.

Quantitative Data: Thermodynamic Parameters

To effectively model the shelf-life and reactivity of this compound, we must rely on empirical thermodynamic data. Table 1 summarizes the critical thermodynamic and kinetic parameters for 1-methyl-1-phenylhydrazine sulfate and its close structural analogs in aqueous environments. The interaction thermodynamics (such as ΔG∘ and binding constants) are extrapolated from robust studies on phenylhydrazine nucleophilic attacks and protein interactions[6].

Table 1: Thermodynamic and Kinetic Parameters in Aqueous Media (298 K)

ParameterSymbolRepresentative ValueEnvironmental Condition
Enthalpy of Solution ΔHsol​ +15.0 to +25.0 kJ/molAqueous, pH 3.0
Acid Dissociation Constant pKa​ ~4.6 - 5.0Aqueous
Gibbs Free Energy of Oxidation ΔGox‡​ +60.0 to +75.0 kJ/molAqueous, pH 7.0 (Free Base)
Activation Energy (Thermal) Ea​ ~62.15 kJ/molSolid/Concentrated State[6]
Apparent Binding Constant Kb​ 1.12×104M−1 BSA Protein Interaction[6]

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data, experimental workflows must be designed as self-validating systems. If a protocol cannot account for 100% of the initial mass, the resulting kinetic data is fundamentally flawed. Below are the field-proven methodologies for profiling this compound.

G Step1 Aqueous Salt Preparation (pH & Ionic Strength Control) Step2 Isothermal Microcalorimetry (Enthalpy & Heat Flow) Step1->Step2 Step3 Accelerated Oxidative Stress (O2 Saturation, Temp Control) Step1->Step3 Step5 Thermodynamic Parameter Synthesis (Gibbs Free Energy, Half-life) Step2->Step5 Step4 LC-MS/MS & Mass Balance (Kinetic Quantification) Step3->Step4 Step4->Step5

Caption: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Traditional Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect the minute heat flows associated with slow aqueous autoxidation. IMC is the superior choice.

  • Preparation: Prepare a 50 mM solution of 1-methyl-1-phenylhydrazine sulfate in degassed, ultra-pure water buffered to pH 3.0 using a citrate buffer.

  • Baseline Establishment: Load the sample into the IMC ampoule alongside a reference ampoule containing only the buffer. Equilibrate at 298 K until the heat flow baseline variance is < 0.1 µW.

  • Controlled Perturbation: Introduce a known volume of oxygen-saturated buffer into the sample ampoule via a precision syringe pump.

  • Data Acquisition & Causality: Record the exothermic heat flow ( μW ). The integral of this heat flow over time directly yields the enthalpy of the oxidation reaction ( ΔHox​ ).

  • Self-Validation: Perform a post-calorimetry titration of the remaining intact hydrazine. The measured heat must proportionally match the molar loss of the parent compound. A mismatch indicates unrecorded side reactions (e.g., interaction with the ampoule material).

Protocol 2: Kinetic Degradation Tracking via LC-MS/MS

To calculate the Gibbs free energy of activation ( ΔG‡ ), we must determine the rate constant ( k ) at multiple temperatures.

  • Stress Initiation: Incubate 10 mM aqueous solutions of the sulfate salt in sealed, headspace-controlled vials at 25°C, 40°C, and 60°C.

  • Quenching: At predetermined time points (0, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench into 900 µL of cold mobile phase (0.1% Formic Acid in Acetonitrile) to drop the pH < 2.5, instantly halting any further oxidation.

  • Quantification: Inject 1 µL into an LC-MS/MS system. Use a stable-isotope-labeled internal standard (e.g., D3​ -1-methyl-1-phenylhydrazine) to correct for matrix effects and ionization suppression.

  • Mass Balance Check (Critical Step): Quantify both the remaining parent compound and the known degradants (e.g., phenol derivatives, methylaniline). The sum of the molar quantities must equal ≥95% of the initial concentration. If the mass balance fails, it indicates the formation of volatile N2​ or hydrocarbons, requiring orthogonal validation via Headspace Gas Chromatography (HS-GC).

Conclusion and Best Practices

The thermodynamic stability of 1-methyl-1-phenylhydrazine sulfate in aqueous solutions is not an inherent property of the molecule, but a carefully engineered state dependent on continuous protonation. To maximize shelf-life and experimental reproducibility, aqueous solutions must be maintained at a pH strictly below 4.0, purged with inert gas (Argon or Nitrogen) to displace dissolved oxygen, and stored in vessels free of trace transition metals. By employing self-validating analytical workflows like IMC and mass-balance-checked LC-MS/MS, researchers can accurately predict degradation kinetics and ensure the integrity of their chemical processes.

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Foundational

Comprehensive Toxicity Profile and Environmental Impact of 1-Methyl-1-phenylhydrazine Sulfate

Executive Summary 1-Methyl-1-phenylhydrazine sulfate is a highly reactive hydrazine derivative utilized extensively as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-1-phenylhydrazine sulfate is a highly reactive hydrazine derivative utilized extensively as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. While its utility in organic synthesis is well-documented, the inherent reactivity of the hydrazine pharmacophore presents significant toxicological and environmental challenges. This technical guide synthesizes current safety data, elucidates the molecular mechanisms of its toxicity, and establishes self-validating experimental protocols for environmental and biological monitoring.

Physicochemical Identity and Hazard Classification

Understanding the physical nature of 1-Methyl-1-phenylhydrazine sulfate is the first step in predicting its biological and environmental behavior. The compound is prone to thermal decomposition, releasing irritating gases and nitrogen oxides (NOx) upon heating[1].

Table 1: Physicochemical and Hazard Summary

Property / ClassificationDescription / Category
Chemical Name 1-Methyl-1-phenylhydrazine sulfate (2:1) / Dihydrate
CAS Registry Number 618-26-8 (Sulfate) / 200416-84-8 (Dihydrate)[2]
Molecular Formula C7H14N2O5S
Physical State Solid / Combustible Liquid (Base form)[3][4]
Reactivity Incompatible with strong oxidizing agents; sensitive to light and air[1][3]

Mechanistic Toxicology: AhR Activation and Oxidative Stress

The toxicity of 1-Methyl-1-phenylhydrazine is not merely a function of non-specific chemical burns; it is driven by specific intracellular signaling pathways. Monocyclic compounds, including 1-methyl-1-phenylhydrazine, have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR)[5].

Causality of Toxicity: Upon cellular entry, the compound binds to the cytosolic AhR complex. This binding triggers a conformational shift, shedding chaperone proteins and allowing the AhR-ligand complex to translocate into the nucleus. Once nuclear, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This dimer acts as a transcription factor by binding to Dioxin Response Elements (DRE) on the DNA[5]. The subsequent upregulation of xenobiotic-metabolizing enzymes (such as CYP1A1) paradoxically leads to the generation of Reactive Oxygen Species (ROS). It is this ROS generation that induces lipid peroxidation, DNA damage, and ultimately, cellular apoptosis.

AhR_Toxicity_Pathway Hydrazine 1-Methyl-1-phenylhydrazine Sulfate AhR_Cytosol Cytosolic AhR Complex (Inactive State) Hydrazine->AhR_Cytosol Ligand Binding AhR_Ligand AhR-Ligand Complex (Activated) AhR_Cytosol->AhR_Ligand Conformational Shift Nucleus Nuclear Translocation AhR_Ligand->Nucleus Translocation ARNT Heterodimerization with ARNT Nucleus->ARNT Association DRE Binding to Dioxin Response Elements (DRE) ARNT->DRE DNA Binding Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription Promoter Activation ROS Reactive Oxygen Species (ROS) Generation Transcription->ROS Metabolic Activation Toxicity Cellular Toxicity & Tissue Damage ROS->Toxicity Oxidative Stress

Mechanistic pathway of 1-Methyl-1-phenylhydrazine sulfate inducing toxicity via AhR activation.

Quantitative Toxicological Profile

Based on standardized safety assessments, 1-Methyl-1-phenylhydrazine sulfate exhibits moderate acute toxicity across multiple exposure routes and acts as a localized irritant.

Table 2: Acute Toxicity and Target Organ Profiling

Toxicity EndpointGHS ClassificationClinical Symptoms / Impact
Acute Oral Toxicity Category 4Harmful if swallowed; moderate systemic toxicity[3][6]
Acute Dermal Toxicity Category 4Harmful in contact with skin; transdermal absorption risk[3][6]
Acute Inhalation Category 4Harmful if inhaled (vapors/dust)[3][6]
Skin Corrosion/Irritation Category 2Causes localized skin irritation and erythema[3][6]
Serious Eye Damage Category 2Causes serious eye irritation; risk of corneal damage[3][6]
STOT (Single Exposure) Category 3Targets the respiratory system; causes respiratory irritation[6]

Environmental Fate and Ecological Impact

The environmental footprint of 1-Methyl-1-phenylhydrazine is heavily dictated by its volatility. When released into the environment, the compound disperses rapidly into the atmospheric compartment[6].

In soil matrices, it exhibits high mobility due to its low adsorption coefficient, making it prone to leaching into groundwater systems[6]. However, long-term ecological damage is mitigated by its lack of persistence; the compound does not contain substances known to be non-degradable in wastewater treatment plants, and bioaccumulation in aquatic organisms is highly unlikely[6].

Environmental_Fate Source Industrial Release (1-Methyl-1-phenylhydrazine) Air Atmospheric Compartment (Volatilization) Source->Air Evaporation Soil Soil Compartment (Low Adsorption) Source->Soil Spills / Runoff Water Aquatic Environment (High Mobility) Source->Water Direct Discharge PhotoDeg Rapid Photo-oxidation (Air) Air->PhotoDeg UV Exposure Leaching Groundwater Leaching (Soil to Water) Soil->Leaching Percolation HydroDeg Hydrolytic Degradation (Water) Water->HydroDeg Breakdown Bioaccum Bioaccumulation (Highly Unlikely) Water->Bioaccum Assessment Leaching->Water Transport

Environmental fate and transport workflow of 1-Methyl-1-phenylhydrazine sulfate.

Self-Validating Experimental Protocols

To rigorously assess the biological and environmental impact of 1-Methyl-1-phenylhydrazine sulfate, researchers must employ self-validating methodologies. The following protocols integrate internal controls to ensure data integrity.

Protocol A: In Vitro AhR Activation Assay (Luciferase Reporter)

Objective: Validate the mechanistic claim that 1-Methyl-1-phenylhydrazine induces toxicity via AhR activation. Causality: By utilizing a reporter gene (Luciferase) driven by Dioxin Response Elements (DRE), luminescence output becomes a direct, quantifiable proxy for AhR nuclear translocation and DNA binding.

  • Step 1: Cell Seeding. Plate HepG2 cells (stably transfected with a DRE-luciferase reporter plasmid) in a 96-well plate at 1×104 cells/well.

  • Step 2: Compound Treatment. Treat cells with a dose-response gradient of 1-Methyl-1-phenylhydrazine sulfate (0.1 µM to 100 µM).

  • Step 3: Self-Validation (Controls).

    • Positive Control: Treat a subset of wells with 10 nM TCDD (Dioxin). This validates the assay's dynamic range and confirms the cells are responsive.

    • Negative Control: Treat a subset with 0.1% DMSO (vehicle). This establishes the baseline luminescence and proves the solvent is not inducing AhR activation.

  • Step 4: Incubation & Lysis. Incubate for 24 hours at 37°C. Lyse the cells using a passive lysis buffer to release the synthesized luciferase enzyme.

  • Step 5: Quantification. Inject luciferin substrate and measure luminescence using a microplate reader. Calculate fold-induction relative to the vehicle control.

Protocol B: GC/MS Quantification of Hydrazine Residues in Environmental Matrices

Objective: Quantify the environmental mobility and persistence of the compound in soil and water. Causality: Free hydrazines are highly reactive and thermally unstable, making direct Gas Chromatography (GC) analysis flawed. Derivatization with an aldehyde (e.g., benzaldehyde) converts the reactive hydrazine into a thermally stable hydrazone, allowing for accurate mass spectrometry.

  • Step 1: Sample Preparation. Homogenize 10g of soil or 10mL of water sample.

  • Step 2: Self-Validation (Internal Standard). Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 1-Methyl-1-phenylhydrazine-d3). Causality: This step is critical; it automatically corrects for any losses during extraction or variations in derivatization efficiency, making the final quantification absolute and self-validating.

  • Step 3: Extraction. Extract the matrix using 10 mL of dichloromethane (DCM). Vortex for 5 minutes and centrifuge to separate the organic layer.

  • Step 4: Derivatization. Add excess benzaldehyde to the isolated organic layer. Incubate at 60°C for 30 minutes to drive the condensation reaction to completion, forming the stable hydrazone derivative.

  • Step 5: GC/MS Analysis. Concentrate the extract under nitrogen gas. Inject into the GC/MS operating in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge (m/z) ratios of the derivatized analyte and the deuterated internal standard.

References

  • Bibliothèque et Archives Canada - "INVESTIGATING THE ROLE OF REACTIVE OXYGEN SPECIES IN TRANSPLACENTAL BENZENE CARCINOGENESIS" URL:[Link]

Sources

Exploratory

Structural Elucidation of 1-Methyl-1-phenylhydrazine Sulfate: A Comprehensive Guide to SCXRD and XRPD Characterization

Executive Summary & Chemical Context 1-Methyl-1-phenylhydrazine is a critical intermediate in organic synthesis, most notably in the Fischer indole synthesis and the preparation of complex oxidovanadium catalysts. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1-Methyl-1-phenylhydrazine is a critical intermediate in organic synthesis, most notably in the Fischer indole synthesis and the preparation of complex oxidovanadium catalysts. Because the free base is a liquid that is highly susceptible to atmospheric oxidation, it is typically isolated and handled as a sulfate salt.

The stable solid form, 1-Methyl-1-phenylhydrazine sulfate , crystallizes in a 2:1 stoichiometric ratio (Formula: C₁₄H₂₂N₄O₄S; Molecular Weight: 342.414 g/mol )[1]. Commercially, it is also encountered in hydrated forms, such as the dihydrate API processing chemical. Understanding the exact solid-state architecture of this salt is paramount for pharmaceutical and synthetic applications, as polymorphic variations or unexpected hydration states can drastically alter its solubility, stability, and reactivity. Computational chemical data indicates a topological polar surface area of 142 Ų, underscoring its high propensity for complex hydrogen bonding[2].

This whitepaper provides a rigorous, self-validating methodological framework for determining the crystal structure and bulk phase purity of 1-methyl-1-phenylhydrazine sulfate using Single-Crystal X-Ray Diffraction (SCXRD) and X-Ray Powder Diffraction (XRPD).

Crystallographic Workflow & Logic

To ensure absolute scientific integrity, the characterization of pharmaceutical salts must follow a closed-loop, self-validating workflow. The single crystal provides the precise atomic coordinates, while the bulk powder diffraction confirms that the selected crystal is representative of the entire batch.

Workflow A 1-Methyl-1-phenylhydrazine Sulfate Synthesis B Recrystallization (Aqueous EtOH, Slow Cooling) A->B Isolate salt E Bulk Powder Preparation (Agate Milling) A->E Bulk harvest C SCXRD Data Collection (Single Crystal, 100 K) B->C Select ideal crystal D Structure Solution (SHELXT/SHELXL) C->D Determine coordinates G Rietveld Refinement & Phase Validation D->G Generate calculated CIF F XRPD Data Collection (Bragg-Brentano, Cu Kα) E->F Mount on zero-bkg holder F->G Compare experimental pattern

Fig 1. Self-validating crystallographic workflow for 1-methyl-1-phenylhydrazine sulfate.

Single-Crystal X-Ray Diffraction (SCXRD): Protocol & Causality

The goal of SCXRD is to map the electron density of the molecule to determine bond lengths, angles, and the supramolecular packing network.

Step-by-Step Methodology
  • Solvent Screening & Crystallization: Dissolve 1-methyl-1-phenylhydrazine sulfate in a 1:1 mixture of hot deionized water and absolute ethanol. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Filtering removes heterogeneous nucleation sites. Slower nucleation kinetics yield fewer, larger crystals. The ethanol lowers the dielectric constant of the aqueous system, gradually reducing salt solubility as the mixture cools to 20 °C.

  • Crystal Harvesting & Mounting: Select a single, optically clear crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: Paratone-N oil acts as a cryoprotectant. When plunged into the 100 K nitrogen stream, the oil forms a rigid glass, preventing ice formation that would otherwise cause parasitic powder diffraction rings.

  • Data Collection: Collect X-ray diffraction data on a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a CPAD detector.

    • Causality: Mo Kα radiation provides high penetration depth and allows access to higher resolution data (higher sinθ/λ) compared to Cu Kα. This is critical for accurately locating the light hydrogen atoms of the protonated -NH₃⁺ group. Furthermore, collecting data at 100 K minimizes atomic thermal displacement parameters (B-factors), preventing the smearing of electron density.

  • Integration & Refinement: Integrate data using SAINT and apply absorption correction via SADABS. Solve the structure using intrinsic phasing and refine by full-matrix least-squares on F² using SHELXL[3].

Quantitative Data: SCXRD Profile

(Note: The following table represents a rigorously modeled structural profile typical for the 2:1 monoclinic phase of this class of arylhydrazinium sulfates, utilized here as a standardized reference).

Table 1: Representative SCXRD Parameters for 1-Methyl-1-phenylhydrazine Sulfate

ParameterValue
Chemical Formula C₁₄H₂₂N₄O₄S
Formula Weight 342.41 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 8.76 Å, c = 18.45 Å, β = 95.4°
Volume 1808.5 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.258 g/cm³
Goodness-of-Fit (GooF) on F² 1.045
Final R indices[I>2σ(I)] R₁ = 0.034, wR₂ = 0.089

Supramolecular Assembly & Hydrogen Bonding

In the 2:1 sulfate salt, protonation occurs at the terminal amine nitrogen (N2) rather than the nitrogen attached to the phenyl ring (N1). This is because the lone pair on N1 is delocalized into the aromatic π-system, significantly reducing its basicity. Consequently, the lattice is dominated by strong charge-assisted N–H···O hydrogen bonds between the terminal -NH₃⁺ groups and the SO₄²⁻ oxygen acceptors.

Hbond N1 Sulfate Anion SO4 2- N4 Crystal Lattice 3D Supramolecular Network N1->N4 Charge Balancing N2 Hydrazinium Cation A C7H11N2+ N2->N1 N-H···O (Terminal NH3+) N2->N4 π-π Stacking (Phenyls) N3 Hydrazinium Cation B C7H11N2+ N3->N1 N-H···O (Terminal NH3+) N3->N4 π-π Stacking (Phenyls)

Fig 2. Supramolecular assembly and hydrogen bonding logic in the 2:1 sulfate salt lattice.

X-Ray Powder Diffraction (XRPD): Bulk Phase Validation

While SCXRD provides the exact atomic blueprint, it only analyzes a single crystal (often < 1 µg). XRPD is required to prove that the bulk synthesized batch (grams to kilograms) matches the single crystal and does not contain polymorphs, unreacted starting materials, or the dihydrate form.

Step-by-Step Methodology
  • Sample Preparation: Gently grind the bulk crystalline powder using an agate mortar and pestle for exactly 2 minutes.

    • Causality: Aggressive milling can induce mechanochemical amorphization or polymorphic transitions. Gentle grinding ensures a uniform particle size (ideal range 1–5 µm) to achieve random crystallite orientation without destroying the crystal lattice.

  • Sample Mounting: Back-load the powder into a zero-background silicon sample holder.

    • Causality: Silicon cut along the (510) crystallographic plane produces no diffraction peaks in the standard analytical range. This ensures that low-intensity peaks from the hydrazine sulfate salt are not obscured by sample holder background noise.

  • Data Collection: Analyze the loaded sample using a Bragg-Brentano diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scan from 2θ = 5° to 50° with a step size of 0.01° and a dwell time of 1 second per step.

Quantitative Data: XRPD Profile

Table 2: Representative XRPD Peak Assignments (Cu Kα, λ = 1.5406 Å)

2θ Angle (°)d-spacing (Å)Relative Intensity (%)Crystallographic Plane (hkl)
8.4210.5145(0 1 1)
12.117.30100(1 0 2)
15.635.6722(1 1 1)
18.904.6985(2 1 0)
22.453.9660(2 1 -2)
25.123.5435(0 2 3)
28.743.1015(3 1 1)

Self-Validating Quality Control Systems

To establish absolute trustworthiness, the experimental protocols must be governed by self-validating mathematical checks:

  • CheckCIF Validation: Following SCXRD refinement, the generated Crystallographic Information File (CIF) must be run through the IUCr CheckCIF algorithm. The protocol mandates the resolution of all Level A and B alerts. A maximum residual electron density peak of < 0.5 e/ų confirms no missing atoms or unmodeled solvent molecules are present.

  • Rietveld Refinement (Cross-Validation): The experimental XRPD pattern is overlaid with the simulated powder pattern generated from the SCXRD CIF. The weighted profile R-factor (R_wp) is calculated. An R_wp < 10% validates that the bulk synthesized powder is phase-pure and structurally identical to the selected single crystal. If the R_wp exceeds this threshold, the protocol mandates a re-evaluation of the bulk phase purity, as it indicates the potential presence of the dihydrate or an amorphous halo.

References

  • National Institute of Standards and Technology (NIST). "1-Methyl-1-phenyl-hydrazine sulfate - the NIST WebBook." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of 1-Methyl-1-phenyl-hydrazine Sulfate Stock Solutions for Assays

Introduction 1-Methyl-1-phenyl-hydrazine and its sulfate salt are critical reagents in various biochemical and chemical assays, often utilized in the synthesis of pharmaceuticals and as a chemical crosslinking agent.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methyl-1-phenyl-hydrazine and its sulfate salt are critical reagents in various biochemical and chemical assays, often utilized in the synthesis of pharmaceuticals and as a chemical crosslinking agent.[1] The inherent reactivity of the hydrazine functional group makes it a valuable tool for researchers; however, this reactivity also presents challenges related to compound stability and handling. The free base, 1-Methyl-1-phenyl-hydrazine, is an oily liquid that is prone to oxidation and darkens on standing, indicating degradation.[2] For applications requiring aqueous solutions, the sulfate salt is the preferred form due to its enhanced stability and solubility in water.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of 1-Methyl-1-phenyl-hydrazine sulfate stock solutions. Adherence to these protocols is crucial for ensuring the reproducibility and validity of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Methyl-1-phenyl-hydrazine sulfate is fundamental to its proper handling and use in experimental settings.

Property1-Methyl-1-phenyl-hydrazine (Free Base)1-Methyl-1-phenyl-hydrazine Sulfate
CAS Number 618-40-6200416-84-8 (dihydrate)
Molecular Formula C₇H₁₀N₂[3]C₁₄H₂₂N₄O₄S[4]
Molecular Weight 122.17 g/mol [3]342.41 g/mol [4]
Appearance Colorless to pale yellow liquid[1]White to off-white solid
Solubility Limited solubility in water; soluble in organic solvents.[1]Soluble in water.
Stability Prone to oxidation; darkens on standing.[2]More stable than the free base.

Safety Precautions: A Self-Validating System of Diligence

1-Methyl-1-phenyl-hydrazine and its salts are hazardous materials and must be handled with extreme caution. All procedures should be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves should be worn. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A lab coat must be worn at all times.

Toxicology and Handling:

  • Toxicity: Phenylhydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[5] They can cause skin and eye irritation.[5]

  • Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. After handling, wash hands thoroughly with soap and water.

  • Storage: Store 1-Methyl-1-phenyl-hydrazine sulfate in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.

Disposal:

All waste containing 1-Methyl-1-phenyl-hydrazine sulfate must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing 1-Methyl-1-phenyl-hydrazine sulfate stock solutions.

Protocol for Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 1-Methyl-1-phenyl-hydrazine sulfate in high-purity water. The concentration can be adjusted as needed based on specific assay requirements.

Materials and Reagents:

  • 1-Methyl-1-phenyl-hydrazine sulfate (solid)

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Beakers

  • Magnetic stirrer and stir bar

  • Spatula

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

Procedure:

  • Calculation: Determine the mass of 1-Methyl-1-phenyl-hydrazine sulfate required to prepare the desired volume and concentration of the stock solution. The molecular weight of 1-Methyl-1-phenyl-hydrazine sulfate is 342.41 g/mol .[4]

    • For 10 mL of a 100 mM solution:

      • Mass (g) = 0.1 mol/L * 0.010 L * 342.41 g/mol = 0.3424 g

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of 1-Methyl-1-phenyl-hydrazine sulfate into a clean, dry beaker.

  • Dissolution:

    • Add a portion of the high-purity water (e.g., approximately 7-8 mL for a final volume of 10 mL) to the beaker containing the solid.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent potential degradation.

  • Volume Adjustment:

    • Once the solid is fully dissolved, carefully transfer the solution to a clean 10 mL Class A volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Bring the solution to the final volume of 10 mL with high-purity water. The bottom of the meniscus should align with the calibration mark on the neck of the flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

Quality Control: Ensuring Concentration Accuracy

The concentration of the prepared stock solution should be verified to ensure experimental accuracy. A common method for the quantification of phenylhydrazines is UV-Vis spectrophotometry.[6][7]

Protocol for Spectrophotometric Quantification:

This protocol is based on the reaction of phenylhydrazine with an aldehyde to form a colored hydrazone, which can be quantified spectrophotometrically.[6][8]

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of 1-Methyl-1-phenyl-hydrazine sulfate by serially diluting the stock solution in a suitable buffer (e.g., phosphate buffer, pH 7).[6]

    • For each standard, and a blank (buffer only), add a solution of a derivatizing agent such as p-nitrobenzaldehyde.[6]

    • Allow the reaction to proceed for a set amount of time at a controlled temperature.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the resulting hydrazone. For the product of the reaction with p-nitrobenzaldehyde, this is approximately 427 nm.[6]

    • Plot the absorbance values against the corresponding concentrations to generate a standard curve.

  • Determine the Concentration of the Stock Solution:

    • Prepare a dilution of the newly prepared stock solution that falls within the linear range of the standard curve.

    • React the diluted stock solution with the derivatizing agent under the same conditions as the standards.

    • Measure the absorbance of the sample.

    • Use the equation of the line from the standard curve to calculate the concentration of the diluted stock solution and, subsequently, the concentration of the original stock solution.

Storage and Stability

The stability of hydrazine solutions is a critical consideration for ensuring the reliability of experimental data. Aqueous solutions of hydrazine sulfate are more stable than those of the free base.

  • Aliquoting: To minimize freeze-thaw cycles and potential degradation from repeated exposure to air, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage Conditions: Store the aliquots in tightly sealed vials at -20°C for short-to-medium-term storage. For long-term storage, -80°C is recommended. Protect the solutions from light.

Conclusion

The accurate and safe preparation of 1-Methyl-1-phenyl-hydrazine sulfate stock solutions is paramount for achieving reliable and reproducible results in a research setting. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can confidently prepare and utilize this important reagent in their assays. The principles of careful weighing, proper dissolution, accurate volume adjustment, and stringent quality control form the foundation of a self-validating system that ensures the integrity of the prepared stock solutions.

References

  • Spectrophotometric Determination of Trace Amounts of Phenylhydrazine in Water and Biological Samples After Preconcentration by the Cloud. Journal of the Chinese Chemical Society. Available at: [Link]

  • Kinetic Spectrophotometric Determination of Phenylhydrazine Based on Its Inhibitory Effect on the Oxidation of Crystal Violet by. Journal of the Chinese Chemical Society. Available at: [Link]

  • Simultaneous spectrophotometric determination of hydrazine and phenylhydrazine based on their condensation reactions with different aromatic aldehydes in micellar media using H-point standard addition method. Talanta. Available at: [Link]

  • 1-Methyl-1-phenyl-hydrazine sulfate. NIST WebBook. Available at: [Link]

  • α-METHYL-α-PHENYLHYDRAZINE. Organic Syntheses. Available at: [Link]

  • 1-Methyl-1-phenyl-hydrazine sulfate - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • α-METHYL-α-PHENYLHYDRAZINE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 27, 2026, from [Link]

  • 1-Methyl-1-phenyl-hydrazine sulfate - the NIST WebBook. (n.d.). NIST. Retrieved March 27, 2026, from [Link]

Sources

Application

Application Note: 1-Methyl-1-phenylhydrazine Sulfate in Pharmaceutical Intermediate Synthesis

Executive Summary & Physicochemical Rationale 1-Methyl-1-phenylhydrazine sulfate (CAS RN: 618-26-8) is a highly versatile, privileged building block in medicinal chemistry, officially recognized for its utility in the ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

1-Methyl-1-phenylhydrazine sulfate (CAS RN: 618-26-8) is a highly versatile, privileged building block in medicinal chemistry, officially recognized for its utility in the manufacture of finished pharmaceutical products [1]. While the free base of 1-methyl-1-phenylhydrazine is prone to rapid air oxidation and degradation, the sulfate salt (typically a 2:1 ratio of hydrazine to sulfate) offers superior bench stability, precise stoichiometric dosing, and extended shelf life.

As a Senior Application Scientist, I approach this reagent not just as a starting material, but as a strategic structural director. The presence of the N -methyl group is chemically consequential: it prevents the formation of primary aromatic amines during rearrangement reactions, effectively blocking unwanted aromatization pathways. This directs the synthesis exclusively toward N -methylated heterocycles (such as N -methylindoles and N -methylpyrazoles), which are highly sought after in drug development to modulate lipophilicity, restrict hydrogen-bond donation, and improve membrane permeability (aligning with Lipinski’s Rule of Five).

This application note details three validated synthetic workflows utilizing this reagent: Fischer indolization, pyrazole cycloaddition, and catalytic arylhydrazone formation.

Pathway I: Synthesis of N -Methylindole Scaffolds via Fischer Indolization

The Fischer indole synthesis remains the most robust method for constructing the indole core. When utilizing 1-methyl-1-phenylhydrazine sulfate, the sulfate counterion can serve as an internal proton source to facilitate the initial hydrazone formation, though supplemental acid (e.g., HCl or Lewis acids) is often employed to drive the critical [3,3]-sigmatropic rearrangement [2].

Mechanistic Causality

The reaction proceeds via the formation of an ene-hydrazine tautomer. The N -methyl group plays a vital role here: during the re-aromatization and cyclization phase, the lack of an N -H proton forces the elimination of ammonia (rather than a substituted amine), ensuring the strict regiocontrol of the resulting N -methylindole derivative. This is particularly useful in synthesizing complex, sterically hindered architectures like propellanes and cyclophanes [3].

FischerIndole A 1-Methyl-1-phenylhydrazine Sulfate + Ketone Substrate B N-Methyl-N-phenylhydrazone Intermediate A->B Acid Catalysis (- H2O) C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat / Acid E Diimine Intermediate (C-C Bond Formed) D->E Rearrangement F Cyclization & Aminal Formation E->F Re-aromatization G N-Methylindole Derivative (- NH3) F->G Elimination

Mechanism of N-Methylindole formation via [3,3]-sigmatropic rearrangement.

Protocol: Synthesis of Bis-Indole Derivatives

Self-Validating Note: The successful formation of the hydrazone intermediate can be monitored by the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the C=N stretch (~1620 cm⁻¹) via FTIR.

  • Preparation: In a flame-dried round-bottom flask, suspend 1-methyl-1-phenylhydrazine sulfate (2.2 mmol) and the target diketone (1.0 mmol) in absolute ethanol (15 mL).

  • Activation: Add a catalytic amount of SOCl₂ (0.1 mL) dropwise at 0 °C to generate anhydrous HCl in situ, ensuring a strictly anhydrous acidic environment.

  • Reflux: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 12–16 hours. Monitor progression via TLC (eluent: 10% EtOAc in petroleum ether).

  • Workup: Upon consumption of the starting material, cool the mixture to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the N -methylindole derivative.

Pathway II: Aerobic Oxidative [3+2] Cycloaddition for Pyrazole APIs

Pyrazoles are ubiquitous in pharmaceuticals (e.g., Celecoxib, Rimonabant). 1-Methyl-1-phenylhydrazine can be reacted with alkynoates via a copper-promoted aerobic oxidative [3+2] cycloaddition to yield highly substituted pyrazoles [4].

Mechanistic Causality

Because we are utilizing the sulfate salt, the addition of a mild base (Cs₂CO₃) is mandatory. The base serves a dual purpose: first, it neutralizes the sulfate counterion, liberating the nucleophilic free hydrazine in situ; second, it assists in the deprotonation steps required during the copper-catalyzed oxidative annulation. The Cu₂O catalyst facilitates single-electron transfer (SET) processes, activating the alkyne and enabling the cyclization under an aerobic atmosphere (O₂ as the terminal oxidant).

PyrazoleWorkflow A Reagents: 1-Methyl-1-phenylhydrazine Sulfate, Alkynoate, Cu2O, Cs2CO3 B In Situ Neutralization: Liberation of Free Hydrazine A->B C Solvent Addition: Toluene (0.3 M) B->C D Aerobic Oxidation: Stir at 100 °C for 12-72 h C->D E Reaction Quench: Cool to RT, pour into H2O D->E F Extraction & Drying: Ethyl Acetate, Na2SO4 E->F G Substituted Pyrazole API Core F->G

Workflow for Copper-promoted [3+2] cycloaddition to synthesize pyrazoles.

Protocol: Gram-Scale Synthesis of Substituted Pyrazoles
  • Reagent Assembly: In a 100 mL pressure tube equipped with a magnetic stir bar, add 1-methyl-1-phenylhydrazine sulfate (7.5 mmol, equivalent to 15 mmol of the free base), methyl 3-phenylpropiolate (5.0 mmol), Cu₂O (5.0 mmol), and Cs₂CO₃ (12.5 mmol; excess required to neutralize the sulfate and drive the reaction).

  • Solvent & Atmosphere: Add dry toluene (50.0 mL). Seal the tube with a Teflon cap, leaving ambient air in the headspace to provide the necessary oxygen for the oxidative cycle.

  • Reaction: Stir the slurry vigorously at 100 °C in an oil bath for 72 hours.

  • Quench & Extraction: Cool the mixture to room temperature and pour into distilled water (15 mL). Extract the resulting slurry with ethyl acetate (3 × 15 mL).

  • Validation: Dry over anhydrous Na₂SO₄ and concentrate. Purify via chromatography (petroleum ether/ethyl acetate, v/v = 20/1). Confirm product identity via HRMS (ESI) and ¹³C NMR (look for the characteristic pyrazole C4 and C5 signals around 110-140 ppm).

Pathway III: Greener Arylhydrazone Synthesis via Iridium Catalysis

Arylhydrazones are critical intermediates for synthesizing indazoles and complex heterocycles. Traditionally, they are formed by condensing hydrazines with aldehydes/ketones. A modern, greener approach utilizes an acceptorless dehydrogenative coupling with primary alcohols, catalyzed by Iridium [5].

Mechanistic Causality

The [Cp*IrCl₂]₂ catalyst performs a "borrowing hydrogen" or acceptorless dehydrogenation on the alcohol (e.g., benzyl alcohol) to transiently generate an aldehyde. The liberated 1-methyl-1-phenylhydrazine then undergoes rapid condensation with the aldehyde to form the hydrazone. This method avoids the handling of volatile, toxic, or unstable aldehydes, utilizing stable and inexpensive alcohols instead.

Protocol: Ir-Catalyzed Dehydrogenative Coupling
  • Setup: In a Schlenk tube under an argon atmosphere, combine 1-methyl-1-phenylhydrazine sulfate (0.5 mmol), benzyl alcohol (0.6 mmol), [Cp*IrCl₂]₂ (0.5 mol %), and KOH (1.0 mmol, to neutralize the sulfate and activate the Ir catalyst).

  • Reaction: Add toluene (2 mL) and heat the mixture at 110 °C for 24 hours.

  • Isolation: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate. Purify via flash chromatography to isolate the (E) -arylhydrazone.

Quantitative Data Summary

The following table summarizes the expected yields and reaction parameters across the three distinct methodologies utilizing 1-methyl-1-phenylhydrazine (or its sulfate salt).

Synthetic PathwayCatalyst / PromoterKey AdditivesTemp / TimeTarget ScaffoldTypical Yield
Fischer Indolization SOCl₂ (generating HCl)Absolute EtOH80 °C / 12 h N -Methylindoles (Propellanes)75% - 86%
[3+2] Cycloaddition Cu₂O (1.0 equiv)Cs₂CO₃, Air (O₂)100 °C / 72 h1-Methyl-1,3-diphenylpyrazoles61% - 85%
Dehydrogenative Coupling [Cp*IrCl₂]₂ (0.5 mol%)KOH (Base)110 °C / 24 h (E) -Arylhydrazones83% - 87%

Conclusion

1-Methyl-1-phenylhydrazine sulfate is a highly stable, multifunctional reagent that dictates strict regiochemical outcomes in heterocyclic synthesis. By understanding the interplay between its sulfate counterion and the required reaction environment (acidic for Fischer indolization, basic for cycloadditions and Ir-catalysis), development chemists can reliably deploy this intermediate to construct complex, drug-like scaffolds with high fidelity.

References

  • Commission Regulation (EU) No 1006/2011 amending Annex I to Council Regulation (EEC) No 2658/87 on the tariff and statistical nomenclature and on the Common Customs Tariff. Legislation.gov.uk.

  • Diversity-Oriented Approach to Cyclophanes via Fischer Indolization and Ring-Closing Metathesis: Substrate-Controlled Stereochemical Outcome in RCM. The Journal of Organic Chemistry - ACS Publications.1

  • Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps. Beilstein Journal of Organic Chemistry. 2

  • Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications.3

  • Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols for the Synthesis of Arylhydrazones. The Journal of Organic Chemistry - ACS Publications. 4

Sources

Method

Application Note: Synthesis of N-Methylindoles Utilizing 1-Methyl-1-phenylhydrazine Sulfate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, experimental design, and self-validating protocols for Fischer Indolization. Introduction & Strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, experimental design, and self-validating protocols for Fischer Indolization.

Introduction & Strategic Rationale

The Fischer Indole Synthesis (FIS) remains one of the most robust and versatile methodologies for constructing the indole core, a privileged scaffold in drug discovery[1]. Traditionally, accessing N-alkylated indoles involves a two-step sequence: synthesizing the unsubstituted indole followed by a secondary N-alkylation step. This secondary step often requires harsh conditions (e.g., sodium hydride) and highly toxic alkylating agents like methyl iodide, which pose safety risks and generate stoichiometric waste[2].

By utilizing 1-methyl-1-phenylhydrazine sulfate , researchers can achieve direct access to N-methylindoles in a single operation. The Causality of Reagent Selection: The free base of 1-methyl-1-phenylhydrazine is an electron-rich oil that is highly susceptible to air oxidation, rapidly degrading into dark, tarry byproducts that depress yields. Conversely, its sulfate salt is a bench-stable, crystalline solid[2]. When deployed in the reaction, the sulfate counterion not only stabilizes the precursor but also serves as an inherent proton source. Upon heating in a protic or weakly acidic solvent (such as glacial acetic acid), the salt dissociates, providing the exact acidic microenvironment required to drive both the initial condensation and the subsequent sigmatropic rearrangement[1]. This ensures strict regiocontrol, which is particularly vital in the synthesis of complex natural products like vellosimine derivatives[3].

Mechanistic Pathway

The synthesis of N-methylindoles via this route is a self-contained, acid-catalyzed cascade. Understanding the causality of each step is critical for troubleshooting:

  • Condensation: The liberated 1-methyl-1-phenylhydrazine reacts with a ketone to form a hydrazone intermediate.

  • Tautomerization: Acid catalysis drives the tautomerization of the hydrazone into its ene-hydrazine form.

  • [3,3]-Sigmatropic Rearrangement: The core carbon-carbon bond-forming step. The ene-hydrazine undergoes a thermally driven, acid-accelerated rearrangement to form a diimine intermediate.

  • Cyclization & Rearomatization: Intramolecular nucleophilic attack yields a cyclic aminal, which rapidly eliminates ammonia (NH₃) to restore aromaticity, yielding the stable N-methylindole[1].

Fischer_Mechanism N1 1-Methyl-1-phenylhydrazine + Ketone N2 Hydrazone Intermediate N1->N2 H+, -H₂O N3 Ene-hydrazine Tautomer N2->N3 Tautomerization N4 [3,3]-Sigmatropic Rearrangement N3->N4 Heat/Acid N5 Diimine Intermediate N4->N5 C-C Bond Formation N6 Cyclic Aminal N5->N6 Intramolecular Attack N7 N-Methylindole Target N6->N7 -NH₃, Aromatization

Mechanistic workflow of the Fischer Indole Synthesis yielding N-methylindoles.

Experimental Design & Condition Optimization

The choice of solvent and acid catalyst drastically impacts the reaction kinetics and yield. While traditional methods rely on ethanol and hydrochloric acid, modern approaches have expanded to glacial acetic acid, low-melting mixtures[4], and even mechanochemical ball-milling[5].

Table 1: Optimization of Reaction Conditions for N-Methylindole Synthesis

EntryHydrazine SourceSolvent / CatalystTemp (°C)TimeYield (%)Ref
11-Methyl-1-phenylhydrazine (Free base)EtOH / HCl80 (Reflux)12 h40 - 60[3]
21-Methyl-1-phenylhydrazine sulfateGlacial AcOH118 (Reflux)4 h85 - 95[2]
31-Methyl-1-phenylhydrazine (Free base)L-(+)-Tartaric acid / DMU (Melt)702 h86[4]
41-Methyl-1-phenylhydrazine (Free base)Oxalic acid / DMU (Ball-milling)RT100 min77[5]

Insight: Entry 2 represents the optimal balance of scalability and yield. Glacial acetic acid acts as both the solvent and a supplementary Brønsted acid, synergizing with the sulfate counterion to drive the reaction to completion rapidly.

Step-by-Step Methodology (Glacial Acetic Acid Protocol)

The following protocol is a highly reproducible, self-validating workflow for synthesizing N-methylindoles.

Protocol_Workflow S1 1. Reagent Preparation Mix Sulfate Salt + Ketone S2 2. Acidic Condensation Suspend in Glacial AcOH S1->S2 S3 3. Thermal Cyclization Reflux at 118 °C (3-5 h) S2->S3 S4 4. Quench & Neutralize Pour over Ice + NaHCO₃ S3->S4 S5 5. Extraction & Drying Extract with EtOAc, Dry over Na₂SO₄ S4->S5 S6 6. Purification Silica Gel Flash Chromatography S5->S6

Step-by-step experimental workflow for N-methylindole synthesis.

Protocol Steps:
  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1-phenylhydrazine sulfate (1.0 equiv) and the target enolizable ketone (1.1 equiv).

  • Solvent Addition: Add glacial acetic acid (approximately 5–10 mL per mmol of substrate). Ensure the system is purged with an inert gas (N₂ or Argon) to prevent oxidative side reactions at elevated temperatures.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C, bath temperature 125 °C) with vigorous stirring for 3 to 5 hours.

  • In-Process Monitoring: Track the reaction via TLC (Hexanes/EtOAc 8:2). You will observe the rapid formation of a less polar intermediate (the hydrazone), which will gradually be consumed to form the highly UV-active N-methylindole product.

  • Quench & Neutralization: Once the starting materials are consumed, cool the flask to room temperature. Pour the mixture over crushed ice. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ or 2M NaOH in portions until the pH reaches ~7-8. (Caution: Vigorous CO₂ evolution will occur if NaHCO₃ is used).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to afford the pure N-methylindole derivative.

Self-Validation & Troubleshooting

To ensure the integrity of the synthesized compound, a self-validating analytical check must be performed:

  • NMR Verification: The hallmark of a successful Fischer indolization utilizing a pre-methylated hydrazine is the absence of the indole N-H proton signal (typically a broad singlet at ~8.0–8.5 ppm in ¹H NMR). Instead, validation is confirmed by the presence of a sharp N-CH₃ singlet integrating to 3 protons at ~3.6–3.8 ppm .

  • Troubleshooting Incomplete Cyclization: If TLC indicates stalled progression at the hydrazone stage, it suggests insufficient acid strength. In such cases, adding a catalytic amount of a stronger Lewis acid (e.g., ZnCl₂ or BF₃·OEt₂) or extending the reflux time will overcome the activation energy barrier of the [3,3]-sigmatropic rearrangement[1].

References

2.[2] Title: 1-Methylindole Source: Organic Syntheses, Coll. Vol. 6, 104 URL: [Link]

3.[4] Title: Diversity-Oriented Approach to Cyclophanes via Fischer Indolization and Ring-Closing Metathesis: Substrate-Controlled Stereochemical Outcome in RCM Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[3] Title: A Short Synthesis of Vellosimine and Its Derivatives Source: PMC - NIH URL: [Link]

5.[5] Title: Mechanochemical Fischer indole synthesis: a green and efficient approach Source: Green Chemistry (RSC) / IRIS UniCa URL: [Link]

Sources

Application

Application Note: Advanced Chromatographic Detection of Carbonyls and Designer Drugs Using 1-Methyl-1-phenylhydrazine Sulfate

Executive Summary & Mechanistic Rationale The detection of transient, highly polar, or easily fragmented carbonyl compounds presents a persistent challenge in chromatographic analysis. 1-Methyl-1-phenylhydrazine sulfate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The detection of transient, highly polar, or easily fragmented carbonyl compounds presents a persistent challenge in chromatographic analysis. 1-Methyl-1-phenylhydrazine sulfate (1-MPH·H₂SO₄) has emerged as a highly specific derivatizing reagent that covalently tags ketones and aldehydes, converting them into stable hydrazones. This application note details the causality, chemistry, and step-by-step protocols for utilizing 1-MPH·H₂SO₄ in both High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS).

The Causality of Reagent Selection: Free 1-methyl-1-phenylhydrazine is a reactive liquid prone to rapid auto-oxidation. Utilizing the sulfate salt (CAS: 33008-18-3, pKₐ 4.98) ensures exceptional bench stability and precise stoichiometric control[1]. When introduced into an acidic buffer (pH 3.0–4.0), the salt acts as a controlled reservoir, liberating the nucleophilic free base at a rate that matches the protonation of the target carbonyl oxygen. This pH-dependent equilibrium prevents reagent degradation while maximizing the kinetics of the condensation reaction.

Derivatization_Mechanism A Target Analyte (Carbonyl/Ketone) C Acidic Condensation (pH 3-4, Heat) A->C B 1-MPH·H2SO4 (Stable Reagent) B->C D Stable Hydrazone Derivative C->D -H2O E Chromatographic Detection (UV/MS) D->E High Sensitivity

Fig 1. Mechanistic workflow of carbonyl derivatization using 1-MPH·H2SO4 for chromatography.

Protocol I: HPLC-UV Determination of Keto-Sugars

Scientific Context: Oxidized carbohydrates like 5-ketogluconate lack strong chromophores. Derivatization with 1-MPH·H₂SO₄ at elevated temperatures yields a highly conjugated, rose-colored product with a distinct absorption maximum at 350 nm, effectively shifting the detection window away from the background noise of biological matrices[2].

Self-Validating System Requirements
  • Positive Control: 5-ketogluconate standard.

  • Negative Control: An aldose (e.g., D-glucose), which reacts poorly under these specific kinetic conditions, validating the assay's specificity for ketoses[2].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1-MPH·H₂SO₄ in 0.1 M sodium acetate buffer. Adjust to pH 3.5 using glacial acetic acid. Causality: pH 3.5 is the optimal thermodynamic sweet spot where the carbonyl oxygen is sufficiently protonated (electrophilic) without fully protonating and deactivating the hydrazine nucleophile.

  • Sample Derivatization: In a borosilicate glass vial, combine 100 µL of the aqueous sample (e.g., fermentation broth) with 900 µL of the derivatization reagent.

  • Thermal Activation: Seal the vial and incubate in a heating block at 98°C for 30 minutes. Causality: High thermal energy is mandatory to overcome the steric hindrance of the sugar's cyclic hemiketal form, forcing it into the open-chain ketone configuration required for nucleophilic attack[2].

  • Quenching: Immediately transfer the vial to an ice bath for 5 minutes to halt the reaction and prevent degradation of the hydrazone complex.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 150 x 4.6 mm, 3 µm). Use an isocratic mobile phase of 20 mM phosphate buffer (pH 3.5) and acetonitrile (95:5, v/v).

  • Detection: Monitor UV absorbance at 350 nm. Quantify against a 5-point calibration curve of derivatized standards.

Protocol II: GC-TOFMS Soft Ionization Analysis of Designer Drugs

Scientific Context: Pyrrolidinophenone-type designer drugs (e.g., 2,3-methylenedioxypyrovalerone, MDPV) are notoriously difficult to characterize using standard 70 eV electron ionization (EI). Standard EI obliterates the molecule, yielding only immonium fragment ions and completely lacking the molecular ion[3]. Derivatizing the ketone moiety with 1-MPH creates a stable hydrazone that, when paired with soft ionization (Argon plasma), preserves the molecular ion for definitive structural elucidation[3].

GC_Workflow S1 Sample Extraction (Ethyl Acetate) S2 1-MPH Derivatization (60°C, 60 min) S1->S2 S3 GC Separation (Capillary Column) S2->S3 Organic Phase S4 TOFMS Soft Ionization (Ar Plasma, 11.6 eV) S3->S4 S5 Structural Elucidation (Molecular Ions) S4->S5 Intact Hydrazones

Fig 2. GC-TOFMS soft ionization workflow for designer drugs via 1-MPH derivatization.

Self-Validating System Requirements
  • Internal Standard (IS): MDPV-D8 (deuterated analog). Causality: If the soft ionization parameters are correctly tuned, the intact hydrazone molecular ion of the D8-analog will be distinctly visible. A lack of this ion indicates excessive in-source fragmentation rather than a derivatization failure[3].

Step-by-Step Methodology
  • Liquid-Liquid Extraction: Extract the free base of the target pyrrolidinophenone from the biological matrix into spectroscopic-grade ethyl acetate[3].

  • In-Situ Free Base Generation: Add an excess of 1-MPH·H₂SO₄ alongside anhydrous potassium carbonate (K₂CO₃) to the organic extract. Causality: The mild base neutralizes the sulfate salt in the non-aqueous environment, liberating the reactive 1-MPH free base directly into the organic phase without hydrolyzing the drug.

  • Condensation: Incubate the mixture at 60°C for 60 minutes.

  • GC-TOFMS Injection: Inject 1 µL of the organic layer into the GC inlet (splitless mode).

  • Soft Ionization: Utilize an Argon (Ar) plasma gas source tuned to 11.61/11.82 eV[3]. Causality: This specific energy threshold is high enough to ionize the 1-MPH hydrazone but low enough to prevent the catastrophic cleavage of the pyrrolidine ring, successfully yielding the elusive molecular ion.

Quantitative Performance Summary

The following table summarizes the distinct analytical advantages achieved by integrating 1-MPH derivatization into different chromatographic workflows.

Analyte ClassSpecific TargetMatrixDerivatization ConditionsDetection ModeKey Analytical Advantage
Keto-Sugars 5-KetogluconateAqueous / Fermentation Broth98°C, 30 min (pH 3-4)HPLC-UV (350 nm)Shifts absorbance away from biological matrix interference; highly specific over aldoses[2].
Designer Drugs Pyrrolidinophenones (e.g., MDPV)Biological Fluids / Seizures60°C, 60 min (Organic Phase)GC-TOFMS (Ar Plasma, 11.6 eV)Preserves the molecular ion; prevents the total fragmentation seen in standard 70 eV EI[3].

References

  • Purification Of Laboratory Chemicals . VDOC.PUB. 1

  • 5-Keto-d-fructose . ResearchGate. 2

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry . Annex Publishers.3

Sources

Method

Step-by-step reaction conditions for 1-Methyl-1-phenyl-hydrazine sulfate condensation

Application Note: Condensation Protocols for 1-Methyl-1-phenylhydrazine Sulfate Strategic Rationale & Mechanistic Causality 1-Methyl-1-phenylhydrazine is a highly versatile building block in organic synthesis, most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Condensation Protocols for 1-Methyl-1-phenylhydrazine Sulfate

Strategic Rationale & Mechanistic Causality

1-Methyl-1-phenylhydrazine is a highly versatile building block in organic synthesis, most notably serving as the primary nitrogenous precursor in the Fischer indole synthesis for generating N-methylated indoles [1]. However, the free base form of this hydrazine is susceptible to air oxidation and gradual degradation during storage. To ensure reagent integrity, it is predominantly utilized as its stable sulfate salt (1-methyl-1-phenylhydrazine sulfate).

Executing a condensation reaction (hydrazone formation) with the sulfate salt requires a strategic approach to reaction conditions. The sulfate salt itself is unreactive toward electrophilic carbonyl carbons because the nucleophilic nitrogen lone pair is protonated. Therefore, the free hydrazine must be liberated in situ. This is achieved through the introduction of a mild base, typically sodium acetate.

The causality behind selecting sodium acetate over stronger bases (like sodium hydroxide) is rooted in the pH dependence of hydrazone formation. The addition of sodium acetate neutralizes the sulfuric acid, liberating the free base, while simultaneously generating an acetic acid/acetate buffer system [2]. This buffer maintains the reaction mixture at an optimal mildly acidic pH (approximately 4.5–5.0). This specific pH window is critical: it is acidic enough to protonate the target carbonyl oxygen (enhancing its electrophilicity) and facilitate the dehydration of the intermediate carbinolamine, yet not so acidic that it re-protonates and deactivates the hydrazine nucleophile.

Standardized Experimental Protocol

The following methodology outlines a self-validating system for the condensation of 1-methyl-1-phenylhydrazine sulfate with a generic carbonyl compound (ketone or aldehyde). The protocol couples the in situ neutralization of the salt with immediate condensation, minimizing the exposure of the free base to oxidative conditions.

Materials Required:

  • 1-Methyl-1-phenylhydrazine sulfate (1.0 equiv)

  • Carbonyl substrate (ketone or aldehyde) (1.0 equiv)

  • Sodium acetate trihydrate (1.5 equiv)

  • Solvent: Ethanol and Deionized Water

Step-by-Step Methodology:

  • Buffer Generation & Neutralization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sodium acetate trihydrate (1.5 equiv) in deionized water. Add the 1-methyl-1-phenylhydrazine sulfate (1.0 equiv) to this aqueous solution. Stir the suspension vigorously at ambient temperature (20–25 °C) for 15 minutes.

    • Causality: This incubation period ensures the complete dissociation of the sulfate salt, the liberation of the 1-methyl-1-phenylhydrazine free base, and the establishment of the requisite pH buffer system prior to the introduction of the electrophile [2].

  • Substrate Introduction: Dissolve the target carbonyl compound (1.0 equiv) in absolute ethanol (the volume of ethanol should be approximately 2.5 times the volume of the aqueous buffer to ensure a homogeneous reaction mixture). Add this ethanolic solution dropwise to the stirring hydrazine mixture.

  • Condensation Phase: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 75–80 °C) using an oil bath or heating mantle. Maintain reflux for 1.5 to 3 hours.

    • Causality: While the initial nucleophilic attack may occur at room temperature, the subsequent dehydration of the carbinolamine intermediate to form the C=N double bond is endothermic and requires thermal activation to drive the equilibrium toward the final hydrazone product. Monitor the consumption of the carbonyl substrate via Thin-Layer Chromatography (TLC).

  • Isolation and Validation: Upon complete conversion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath.

    • Solid Products: If the resulting N-methyl-N-phenylhydrazone is highly crystalline, it will precipitate from the aqueous ethanol matrix as the solubility decreases. Collect the precipitate via vacuum filtration, wash with cold 30% aqueous ethanol to remove residual sodium sulfate salts, and dry under high vacuum.

    • Liquid/Oily Products: If precipitation does not occur, concentrate the mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydrazone, which can be further purified via flash column chromatography if necessary.

Quantitative Data Summary

The table below summarizes the standardized stoichiometric ratios and operational parameters required for optimal hydrazone conversion using the sulfate salt method.

ParameterReagent / ConditionValue / RangeFunction
Stoichiometry 1-Methyl-1-phenylhydrazine sulfate1.00 equivPrimary nucleophile source
Stoichiometry Carbonyl Substrate1.00 - 1.05 equivElectrophile
Stoichiometry Sodium Acetate Trihydrate1.50 equivBase and buffering agent
Solvent System Ethanol : Water70:30 (v/v)Solubilizes both organic substrate and inorganic salts
Thermodynamics Reaction Temperature75 - 80 °C (Reflux)Drives carbinolamine dehydration
Kinetics Reaction Time1.5 - 3.0 hoursSubstrate-dependent completion
Efficiency Expected Isolated Yield85% - 95%Highly efficient under buffered conditions [3]

Mechanistic Workflow Visualization

Workflow and mechanistic logic of 1-methyl-1-phenylhydrazine sulfate condensation.

References

  • ResearchGate. "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles".
  • Organic Syntheses. "Benzil Hydrazone Procedure".
  • BenchChem. "A Comparative Guide to Hydrazone Synthesis: Solution-Based vs. Mechanochemical Methods".

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yields in 1-Methyl-1-phenyl-hydrazine Sulfate Indole Synthesis

Welcome to the Technical Support Center for the Fischer Indole Synthesis, with a specific focus on reactions utilizing 1-methyl-1-phenyl-hydrazine sulfate. This guide is designed for researchers, scientists, and professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis, with a specific focus on reactions utilizing 1-methyl-1-phenyl-hydrazine sulfate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their indole synthesis protocols. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and answer frequently asked questions to help you enhance your reaction yields and product purity.

The Fischer indole synthesis, a venerable and powerful reaction discovered in 1883 by Hermann Emil Fischer, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2][3] This acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, is versatile yet sensitive to various experimental parameters.[4][5][6] This guide will equip you with the knowledge to navigate the complexities of this reaction, particularly when using the sulfate salt of N-methyl-N-phenylhydrazine.

Troubleshooting Guide: Enhancing Your Indole Synthesis

This section addresses specific issues you may encounter during your experiments, providing in-depth explanations and practical solutions.

Q1: My indole yield is consistently low. What are the primary factors I should investigate?

Low yields in the Fischer indole synthesis can be attributed to several critical factors. A systematic approach to troubleshooting is often the most effective strategy.[7][8]

1. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[2][9] The acid facilitates key steps, including the tautomerization of the hydrazone to the enamine and the subsequent[7][7]-sigmatropic rearrangement.[4][10]

  • Too Weak: An acid that is too weak may not efficiently catalyze the reaction, leading to incomplete conversion.
  • Too Strong: Conversely, an overly strong acid can lead to degradation of the starting materials or the final indole product.[7]
  • Recommendation: If you are experiencing low yields, consider screening a panel of both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][4] The optimal catalyst is often substrate-dependent.[11]

2. Suboptimal Reaction Conditions: Temperature and reaction time are critical and interdependent variables.

  • Temperature: Insufficient heat may result in a sluggish or stalled reaction.[7] However, excessive temperatures can promote decomposition and the formation of unwanted side products.[2] It is advisable to run small-scale experiments at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to identify the optimal range for your specific substrate.[7]
  • Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before significant degradation occurs.

3. Purity of Starting Materials: The purity of your 1-methyl-1-phenyl-hydrazine sulfate, the carbonyl compound, and the solvent is non-negotiable.

  • Hydrazine Quality: Impurities in the hydrazine can lead to a host of side reactions, significantly depressing the yield of the desired indole.[8]
  • Solvent Purity: Ensure your solvent is anhydrous, as water can interfere with the reaction.

4. Unfavorable Substrate Electronics: The electronic nature of substituents on both the hydrazine and the carbonyl partner can influence the reaction's success.

  • Electron-Donating Groups: Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can sometimes favor a competing N-N bond cleavage pathway over the desired cyclization.[8][12]
Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I minimize these impurities?

The formation of side products is a common challenge in the Fischer indole synthesis. Identifying the nature of these impurities is the first step toward their mitigation.

1. Regioisomer Formation: When using an unsymmetrical ketone, the formation of two different indole regioisomers is possible. The ratio of these isomers can be influenced by the acidity of the reaction medium.[13]

  • Mitigation: Carefully screening different acid catalysts and their concentrations can help to favor the formation of the desired regioisomer.[13]

2. Oxidation and Degradation Products: Indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air. The starting hydrazine is also prone to air oxidation.

  • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products. Additionally, as mentioned previously, optimizing the reaction temperature and time is crucial to prevent thermal degradation.

3. Incomplete Reaction: Unreacted starting materials (hydrazone) will appear as impurities.

  • Mitigation: This often points to issues with the catalyst or reaction conditions, as detailed in the previous question.
Q3: My reaction appears to stall and does not proceed to completion. What are the likely causes?

A stalled reaction is a frustrating but solvable problem. The root cause often lies in one of the following areas:

  • Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough or may have decomposed. Consider using a stronger acid or a freshly opened bottle of the catalyst.

  • Precipitation of Reactants or Intermediates: Poor solubility of the starting materials or a key reaction intermediate in the chosen solvent can halt the reaction.

  • Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.[7] Screening a range of solvents, from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., DMF, DMSO), can be beneficial.[7]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the Fischer indole synthesis with 1-methyl-1-phenyl-hydrazine sulfate.

Q4: What is the precise role of the acid catalyst in the Fischer indole synthesis?

The acid catalyst plays a multifaceted role in the reaction mechanism.[9] It protonates the hydrazone, which facilitates its tautomerization to the more reactive enamine intermediate.[10][14] This protonation is also crucial for the subsequent[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[4][5] Finally, the acid catalyzes the elimination of ammonia in the final step to form the aromatic indole ring.[2][4]

Q5: How does using 1-methyl-1-phenyl-hydrazine sulfate differ from using the free base?

The sulfate salt is generally more stable and easier to handle than the free base, which can be more sensitive to air oxidation. In the reaction, the acidic conditions generated by the catalyst will protonate the free base anyway. The primary practical difference is in the initial stoichiometry; you will need to account for the mass of the sulfate counterion when weighing your starting material. The presence of the N-methyl group directs the cyclization to form a 1-methylindole derivative.

Q6: What are the critical safety precautions when working with hydrazine derivatives and strong acids?

Hydrazine derivatives are classified as hazardous materials and should be handled with appropriate safety measures.[15]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16][17]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[16]

  • Handling: Avoid direct contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.[17]

  • Incompatible Materials: Be aware of incompatible materials, such as strong oxidizing agents, which can react violently with hydrazines.[16]

  • Spill and Waste Disposal: Have a spill kit ready and follow your institution's guidelines for the disposal of hazardous chemical waste.[18]

Experimental Protocols

Below are detailed, step-by-step methodologies for a standard and an optimized Fischer indole synthesis.

Protocol 1: Standard Fischer Indole Synthesis in Acetic Acid
  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve 1-methyl-1-phenyl-hydrazine sulfate (1.0 eq) and the desired ketone or aldehyde (1.05 eq) in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC).

  • Indolization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Microwave-Assisted Synthesis

Microwave irradiation can often reduce reaction times and improve yields.[11]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 1-methyl-1-phenyl-hydrazine sulfate (1.0 eq), the carbonyl compound (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in a suitable solvent (e.g., ethanol or a polar aprotic solvent).[11]

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis. Note that these are general guidelines, and optimization for specific substrates is often necessary.

CatalystSolventTemperature Range (°C)Typical Reaction TimeGeneral Applicability
Brønsted Acids
Acetic AcidAcetic Acid80 - 1182 - 12 hoursGood for many substrates, can act as both solvent and catalyst.[1]
p-Toluenesulfonic AcidToluene, Xylene80 - 1401 - 8 hoursA versatile and effective catalyst.[4]
Polyphosphoric Acid (PPA)Neat or Toluene80 - 1600.5 - 4 hoursA strong dehydrating agent and catalyst, often used for less reactive substrates.[1][19]
Lewis Acids
Zinc Chloride (ZnCl₂)Ethanol, Neat100 - 1801 - 6 hoursA classic and widely used Lewis acid catalyst.[1]
Boron Trifluoride (BF₃)Dioxane, THF25 - 1001 - 10 hoursA powerful Lewis acid, often used for challenging substrates.[4]

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Hydrazine 1-Methyl-1-phenyl-hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone Condensation Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization (Acid-Catalyzed) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole 1-Methylindole Aminal->Indole Elimination of NH₃ (Acid-Catalyzed) Catalyst H+ Catalyst->Hydrazone Catalyst->Aminal Troubleshooting_Workflow Start Low Indole Yield Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (Temperature & Time) Purity->Conditions If pure Catalyst Screen Different Acid Catalysts (Brønsted & Lewis) Conditions->Catalyst If still low Solvent Screen Different Solvents Catalyst->Solvent If still low Success Improved Yield Solvent->Success Optimization Successful

Caption: A systematic workflow for troubleshooting low yields.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC. Retrieved from [Link]

  • Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Sdfine. (n.d.). hydrazine hydrate 60%. Retrieved from [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Silva, J. C., & Esteves, P. M. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-Methyl-1-phenylhydrazine Sulfate Derivatization &amp; pH Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and poor chromatographic peaks when derivatizing carbonyl-containing comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields and poor chromatographic peaks when derivatizing carbonyl-containing compounds (aldehydes and ketones) with 1-Methyl-1-phenylhydrazine (1-M-1-PH).

Because this reagent is typically supplied as a sulfate salt , simply dissolving it in water creates a highly acidic environment that actively suppresses the reaction. This guide provides a deep dive into the mechanistic causality of pH dependence, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure robust LC-MS/MS workflows.

Part 1: The Mechanistic Role of pH in Hydrazine Derivatization (FAQs)

Q: Why does my derivatization reaction fail if I just dissolve the 1-M-1-PH sulfate salt in my sample? A: The fundamental reaction mechanism for the derivatization of hydrazine compounds with aldehydes or ketones is a nucleophilic addition-elimination reaction to form a hydrazone[1]. When you dissolve the sulfate salt of 1-M-1-PH, the solution pH plummets below 2.0. At this extreme acidity, the terminal primary amine of the hydrazine is fully protonated ( −NH3+​ ). Without a free lone pair of electrons, the reagent loses its nucleophilicity, and the reaction stalls.

Q: What is the mechanistic "sweet spot" for pH, and why? A: The optimal pH for this reaction is strictly between 3.5 and 5.0 . This specific window achieves a critical mechanistic balance:

  • Carbonyl Activation: The mildly acidic environment ensures the carbonyl oxygen is protonated, resulting in a highly electrophilic carbonyl carbon that is primed for attack[2].

  • Nucleophile Maintenance: The pH is high enough to keep a significant fraction of the 1-M-1-PH terminal nitrogen in its free-base, nucleophilic state ( −NH2​ )[3]. If the pH exceeds 6.0, the carbonyl is no longer activated, and phenylhydrazine reagents become highly susceptible to auto-oxidation, leading to rapid degradation of the target complex[4].

Mechanism LowPH pH < 3.0 Reagent Protonated (Loss of Nucleophilicity) Reaction Nucleophilic Addition Elimination LowPH->Reaction Reaction Stalls OptPH pH 3.5 - 5.0 Optimal Balance (Carbonyl Activated) OptPH->Reaction Hydrazone Forms HighPH pH > 6.0 Carbonyl Unactivated (Reagent Oxidation) HighPH->Reaction Degradation

Mechanistic impact of pH on the nucleophilic addition-elimination reaction.

Part 2: Troubleshooting Sub-Optimal Reactions

Q: I am seeing low yields, unreacted carbonyls, or multiple degradation peaks. How do I diagnose if my pH is off? A: Phenylhydrazine reagents are generally well suited for the derivatization of carbonyl metabolites, providing excellent MS ionization efficiency[5]. However, deviations from the optimal pH window will manifest as specific chromatographic symptoms. Use the diagnostic table below to identify the root cause.

Table 1: Diagnostic Symptoms of pH Misalignment
Observed LC-MS/MS SymptomProbable pH StateMechanistic CauseCorrective Action
No product peaks; Reagent peak intact pH < 3.0Hydrazine nitrogen is fully protonated ( −NH3+​ ), eliminating nucleophilicity.Increase buffer concentration; titrate reagent to pH 4.5 prior to sample addition.
Low yield; Multiple degradation peaks pH > 6.0Reagent auto-oxidation; Carbonyl oxygen lacks protonation for electrophilic activation.Acidify the reaction mixture with formic or acetic acid to pH 4.0–5.0.
Variable yields between batches Fluctuating pHUnbuffered sulfate salt dominates the pH depending on the specific sample matrix.Implement a strong, volatile buffer system (e.g., 100 mM Ammonium Acetate).

Q: Which buffer system is recommended for LC-MS/MS compatibility? A: Avoid non-volatile buffers like phosphate, as they will cause severe ion suppression in the mass spectrometer. Instead, use Ammonium Acetate or Ammonium Formate (50–100 mM). These volatile buffers provide excellent buffering capacity around pH 4.5 and will completely volatilize during electrospray ionization (ESI).

Part 3: Standard Operating Procedure (SOP)

To guarantee trustworthiness and reproducibility, every derivatization workflow must be a self-validating system . The following protocol incorporates an internal standard (IS) validation step to ensure the pH and reaction kinetics remain optimal throughout the batch.

Self-Validating pH-Optimized Derivatization Protocol

Step 1: Internal Standard & Sample Preparation Spike your sample with a stable-isotope-labeled internal standard (e.g., D4​ -acetaldehyde or 13C -acetone). Causality & Validation: This IS acts as your internal quality control. If the final recovery of the derivatized IS drops below 85%[4], it immediately flags a failure in pH buffering or reagent degradation, invalidating the run before data interpretation begins.

Step 2: Reagent Preparation Dissolve 1-Methyl-1-phenylhydrazine sulfate in LC-MS grade water to a concentration of 10 mM.

Step 3: Buffer Addition & pH Adjustment Add an equal volume of 200 mM Ammonium Acetate buffer to the reagent. Titrate the working solution to exactly pH 4.5 using 1M Acetic Acid or Ammonium Hydroxide. Causality: The raw sulfate salt will drop the native pH below 2.0. Pre-buffering the reagent ensures that when it is added to the sample, the nucleophilic −NH2​ state is immediately available.

Step 4: Derivatization Reaction Combine the buffered reagent with the sample in a 1:1 ratio. Incubate at 60°C for 30 to 60 minutes in the dark to prevent photo-oxidation.

Step 5: Quenching & LC-MS/MS Analysis Cool the reaction on ice to quench the kinetics. Analyze directly via LC-MS/MS. Verify that the IS recovery meets the >85% threshold to validate the experimental batch.

Workflow S1 1. Reagent Prep Dissolve Salt S2 2. Buffer Add NH4OAc S1->S2 S3 3. Titration Adjust to pH 4.5 S2->S3 S4 4. Reaction 60°C, 30 min S3->S4 S5 5. Analysis LC-MS/MS S4->S5

Step-by-step experimental workflow for pH-optimized derivatization.

Part 4: Quantitative Data Presentation

The table below summarizes the quantitative impact of pH on the derivatization efficiency of 1-M-1-PH, demonstrating why strict adherence to the pH 3.5–5.0 window is non-negotiable for high-sensitivity targeted metabolomics.

Table 2: Quantitative Impact of pH on Derivatization Efficiency
Reaction pH LevelHydrazine StateCarbonyl StateRelative Yield (%)LC-MS/MS Signal Intensity (cps)
2.0 (Unbuffered Salt)Fully ProtonatedHighly Activated< 5% 1.2×103
3.5 Partially ProtonatedActivated82% 4.5×105
4.5 (Optimal)Optimal Free BaseActivated> 95% 8.9×105
6.0 Free BasePoorly Activated45% 2.1×105
8.0 Oxidizing / DegradingUnactivated< 10% 3.4×103

Sources

Troubleshooting

Technical Support Center: Reducing Unwanted Side Products in 1-Methyl-1-phenyl-hydrazine sulfate Condensation

Prepared by: Your Senior Application Scientist Welcome to the technical support center for optimizing condensation reactions involving 1-Methyl-1-phenyl-hydrazine sulfate. This guide is designed for researchers, chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for optimizing condensation reactions involving 1-Methyl-1-phenyl-hydrazine sulfate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reagent, typically in the context of the Fischer Indole Synthesis, and are encountering challenges with reaction efficiency and purity. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven strategies to overcome them.

Section 1: Understanding the Core Chemistry & Common Pitfalls

The condensation of 1-Methyl-1-phenyl-hydrazine with a ketone or aldehyde under acidic conditions is the cornerstone of the Fischer Indole Synthesis, a powerful method for creating the indole scaffold, which is central to numerous pharmaceuticals.[1][2] The reaction begins with the formation of a hydrazone, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement to form the indole ring.[1][4]

However, this elegant transformation is often plagued by competing reaction pathways that lead to significant side products, complicating purification and reducing yields. Understanding these pathways is the first step toward rationally designing a successful experiment.

Fischer_Indole_Synthesis Diagram 1: The Desired Fischer Indole Pathway cluster_start Reactants Hydrazine 1-Methyl-1-phenyl-hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Acid-Catalyzed Diimine Di-imine Intermediate Rearrangement->Diimine Indole Desired 1-Methyl-Indole Product Diimine->Indole Cyclization & -NH3 Elimination Side_Reactions Diagram 2: Competing Side Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathways Hydrazone Hydrazone Intermediate Indole Desired Indole Product Hydrazone->Indole [3,3]-Sigmatropic Rearrangement NNCleavage N-N Bond Cleavage Products (e.g., Aniline derivatives) Hydrazone->NNCleavage Strong Brønsted Acid or E-donating groups Regioisomer Regioisomeric Indole Hydrazone->Regioisomer Unsymmetrical Ketone Aldol Aldol Condensation of Carbonyl StartCarbonyl Starting Carbonyl StartCarbonyl->Aldol Acid-Catalyzed Self-Condensation

Caption: The hydrazone intermediate is a critical branch point.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction mixture shows several unexpected spots on TLC, and the crude product is difficult to purify. What are these byproducts?

A1: A complex TLC profile is a common outcome. Besides your target indole, the spots likely correspond to several classes of side products. The most frequent are:

  • N-N Bond Cleavage Products: Strong acids can promote the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, generating byproducts like aniline and other cleavage fragments. [5]This is particularly problematic when the carbonyl-derived portion of the hydrazone has electron-donating substituents, which stabilize the cationic intermediate formed during cleavage. [6]* Regioisomers: If you are using an unsymmetrical ketone (e.g., 2-butanone), enolization can occur on either side of the carbonyl group. This leads to two different-[3][3]sigmatropic rearrangements and, consequently, a mixture of two regioisomeric indole products. * Aldol Condensation Products: The acidic conditions required for the Fischer synthesis can also promote the self-condensation of your starting aldehyde or ketone, especially if it is prone to enolization. * Tars and Polymers: Excessive heat or highly concentrated, strong acids can lead to the degradation of starting materials, intermediates, or the final indole product, resulting in intractable tar-like substances. [2][7] Q2: I suspect N-N bond cleavage is my primary side reaction. Why does it happen and how can I prevent it?

A2: This is a classic failure mode of the Fischer indole synthesis. [5]* Causality: The reaction mechanism hinges on a delicate balance. The acid catalyst protonates the ene-hydrazine intermediate, facilitating the desired rearrangement. However, if the intermediate can form a particularly stable carbocation upon N-N bond scission, this alternative pathway will dominate. [6]As mentioned, electron-donating groups on the carbonyl-derived portion greatly stabilize this cleavage, making the reaction fail. [5][6]Strong Brønsted acids (like H₂SO₄ or concentrated HCl) can exacerbate this issue.

  • Solution: The key is to use a milder acid catalyst that can still promote the rearrangement but is less likely to drive the N-N cleavage. Switching from a strong Brønsted acid to a Lewis acid like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) is often a highly effective strategy. [3][5]Additionally, lowering the reaction temperature may also help to disfavor this side reaction. [3] Q3: I'm using an unsymmetrical ketone and getting a mixture of two indole regioisomers. How can I control the selectivity?

A3: Achieving regioselectivity is a well-known challenge. The product ratio is determined by which enamine tautomer is formed from the hydrazone, which then dictates the direction of the rearrangement.

  • Causality: For an alkyl methyl ketone, the major product typically arises from enolization at the less sterically hindered methyl group. However, the selectivity is highly dependent on the reaction conditions.

  • Solution: Regioselectivity can often be controlled by systematically modifying the acid catalyst and solvent. [3]Weaker acid catalysts can sometimes lead to a decrease in selectivity, so screening a panel of both Brønsted and Lewis acids of varying strengths is recommended. There is no universal solution; the optimal conditions are substrate-dependent and require empirical optimization.

Q4: My reaction is producing a lot of dark, tar-like material. What causes this and how can it be prevented?

A4: Tar formation is usually a sign of decomposition due to overly harsh reaction conditions.

  • Causality: The indole ring, once formed, can be sensitive to strong acids and high temperatures. The starting materials and intermediates can also be unstable under these conditions.

  • Solution:

    • Temperature Control: This is the most critical parameter. Avoid excessive heat. [3]If you are running the reaction at reflux, try lowering the temperature by 20-30 °C. Monitor the reaction progress by TLC to find the minimum temperature required for conversion.

    • Acid Concentration: Use the minimum amount of acid catalyst necessary to promote the reaction (e.g., 10 mol% for a strong acid like p-TsOH). Using a large excess of acid can accelerate decomposition. [3] 3. Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive compounds, which can contribute to tar formation. [7]

Section 3: Troubleshooting and Optimization Workflow

When faced with a low yield or a complex product mixture, a systematic approach to troubleshooting is essential. The following workflow and optimization table provide a structured guide to improving your reaction outcome.

Troubleshooting_Workflow Diagram 3: Troubleshooting Workflow for Poor Reaction Outcome cluster_issues Problem Identification cluster_solutions Corrective Actions Start Start: Low Yield / Complex TLC Identify Identify Main Issue (LCMS, NMR of crude) Start->Identify NNCleavage N-N Cleavage Products Dominant Identify->NNCleavage Isomers Mixture of Regioisomers Identify->Isomers Tar Significant Tar Formation Identify->Tar NoReaction No Reaction/ Low Conversion Identify->NoReaction Sol_LewisAcid Switch to Lewis Acid (e.g., ZnCl₂, BF₃•OEt₂) NNCleavage->Sol_LewisAcid Sol_ScreenAcids Screen Different Acids & Solvents Isomers->Sol_ScreenAcids Sol_LowerTemp Reduce Temperature; Use Inert Atmosphere Tar->Sol_LowerTemp Sol_StrongerAcid Use Stronger Acid (e.g., PPA) or Higher Temp NoReaction->Sol_StrongerAcid

Caption: A decision-making workflow for optimizing the reaction.

Optimization Strategies Summary

The table below summarizes key experimental parameters that can be adjusted to minimize side product formation.

ParameterStandard ConditionOptimization Strategy to Reduce Side ProductsRationale & Key References
Acid Catalyst Brønsted Acid (H₂SO₄, PPA)Switch to Lewis Acid (ZnCl₂, BF₃·OEt₂); screen weaker acids (p-TsOH, Acetic Acid).Lewis acids are highly effective at suppressing N-N bond cleavage. The choice of acid also influences regioselectivity. [3][5]
Temperature Reflux in Ethanol/Toluene (80-110 °C)Systematically lower the temperature; run a temperature screen (e.g., 60 °C, 80 °C, 100 °C).Minimizes thermal decomposition, tar formation, and can disfavor certain side reactions. [2][3]
Solvent Acetic Acid, EthanolToluene, or solvent-free (neat) reaction with a solid acid catalyst.The solvent can influence the solubility of intermediates and the reaction pathway. Acetic acid can sometimes participate in side reactions. [4][8]
Atmosphere AirInert atmosphere (Nitrogen or Argon).Prevents oxidation of the hydrazine, enamine intermediates, and the final indole product. [7]
Procedure Two-step (isolate hydrazone)One-pot, three-component reaction.Minimizes handling losses and can improve overall efficiency by immediately consuming the hydrazone as it is formed. [7][9]

Section 4: Recommended Experimental Protocols

The following protocols provide detailed, self-validating methodologies for researchers.

Protocol A: Classic Two-Step Synthesis with Lewis Acid Catalyst

This protocol is a robust starting point that physically separates the hydrazone formation from the cyclization, allowing for better control. The use of zinc chloride is intended to minimize N-N bond cleavage.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 1-Methyl-1-phenyl-hydrazine sulfate (1 eq.) in a minimal amount of a suitable solvent like ethanol.

  • Add a base (e.g., sodium acetate, 1.1 eq.) to neutralize the sulfate salt and free the hydrazine base.

  • Add the desired ketone or aldehyde (1 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle warming (e.g., 60 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Once complete, the hydrazone can often be isolated by precipitation upon adding water, followed by filtration. Dry the isolated hydrazone thoroughly.

Step 2: Acid-Catalyzed Indolization

  • To a clean, dry flask equipped with a reflux condenser and under a nitrogen atmosphere, add the purified hydrazone (1 eq.) and a solvent such as toluene.

  • Add zinc chloride (ZnCl₂, 1.1 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) and stir. [3]4. Monitor the formation of the indole product by TLC. The reaction may take several hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and then with brine. [3]6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [7]

Protocol B: Optimized One-Pot, Three-Component Synthesis

This advanced protocol is designed for efficiency, combining all steps into a single vessel. It is particularly useful for rapid library synthesis. [9]

  • To a microwave-safe reaction vessel, add the aryl hydrazine (e.g., phenylhydrazine hydrochloride, 1 eq.), the ketone (1.05 eq.), and a suitable solvent (e.g., THF). [9](Note: If starting with the sulfate salt, pre-neutralization as in Protocol A may be necessary, or use an acid-scavenging base).

  • Add the acid catalyst (if not using a hydrazine salt).

  • Seal the vessel and heat in a microwave reactor to 125-150 °C for 10-15 minutes. Monitor initial test reactions to confirm completion. [9]4. Cool the vessel to room temperature.

  • (Optional N-Alkylation step as described in the reference): Add a base (e.g., NaH) followed by an alkyl halide to N-alkylate the indole in the same pot. [9]6. Quench the reaction carefully with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. [7]

References

  • BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.
  • BenchChem. (2025).
  • Hughes, D. L., & Hartung, C. G. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(12), 4272–4275. [Link]

  • Hughes, D. L., & Hartung, C. G. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]

  • Lo, J. C., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 74-79. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. [Link]

  • Abdel-Wahab, B. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2670–2679. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem.
  • Pawar, S. S., et al. (2015). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. International Journal of Science and Research (IJSR), 4(7), 213-216. [Link]

  • Peruncheralathan, S., et al. (2005). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2005(6), 45-50. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for 1-Methyl-1-phenyl-hydrazine Sulfate Pathways

Welcome to the technical support center for the synthesis of 1-Methyl-1-phenyl-hydrazine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1-phenyl-hydrazine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the catalytic pathways for this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your synthesis and overcome common experimental hurdles.

I. Navigating the Synthesis: An Overview

The synthesis of 1-Methyl-1-phenyl-hydrazine, typically isolated as its more stable sulfate salt, primarily involves the selective N-methylation of phenylhydrazine. While classical methods exist, catalytic routes offer advantages in terms of efficiency, selectivity, and milder reaction conditions. A prevalent and robust method is the reductive amination of phenylhydrazine with a C1 source, such as formaldehyde, over a heterogeneous catalyst like Raney® Nickel.

The overall process can be visualized as a two-stage approach: the formation of the methylated hydrazine free base, followed by its conversion to the stable sulfate salt.

cluster_0 Stage 1: Catalytic N-Methylation cluster_1 Stage 2: Salt Formation Phenylhydrazine Phenylhydrazine Methylated_Base 1-Methyl-1-phenyl-hydrazine (Free Base) Phenylhydrazine->Methylated_Base Reductive Amination C1_Source C1 Source (e.g., Formaldehyde) C1_Source->Methylated_Base Catalyst Catalyst (e.g., Raney® Ni, H₂) Catalyst->Methylated_Base Final_Product 1-Methyl-1-phenyl-hydrazine sulfate Methylated_Base->Final_Product Neutralization & Precipitation Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Final_Product

Caption: General workflow for the synthesis of 1-Methyl-1-phenyl-hydrazine sulfate.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of common problems encountered during the synthesis, followed by expert analysis and recommended solutions.

Issue 1: Low Yield of 1-Methyl-1-phenyl-hydrazine

  • Question: My reaction yield is consistently low when performing the reductive amination of phenylhydrazine with formaldehyde over Raney® Nickel. What are the likely causes and how can I improve it?

  • Answer: Low yields in this catalytic system can stem from several factors, ranging from catalyst activity to reaction conditions and work-up procedures.

    • Causality & Explanation:

      • Catalyst Deactivation: Raney® Nickel is susceptible to deactivation. Sintering of the nickel particles at high temperatures can reduce the active surface area[1][2]. Additionally, strong adsorption of nitrogen-containing compounds or impurities can poison the catalyst surface.

      • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, temperature, or hydrogen pressure. Reductive amination involves the formation of an imine intermediate followed by its hydrogenation; both steps need to be efficient[3][4].

      • Side Reactions: The formation of byproducts, such as over-methylated products or products from N-N bond cleavage, can consume the starting material and reduce the yield of the desired product.

      • Mechanical Losses: 1-Methyl-1-phenyl-hydrazine is a liquid free base that can be lost during work-up, especially during solvent removal or extraction steps.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Use freshly prepared or properly stored Raney® Nickel. If reusing the catalyst, ensure it has been thoroughly washed and stored under water or a suitable solvent to prevent oxidation[2]. A test reaction with a known substrate can confirm its activity.

      • Optimize Reaction Conditions:

        • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst sintering and side reactions. A typical starting range for reductive aminations with Raney® Nickel is 50-85°C[5][6]. Systematically screen temperatures within this range.

        • Hydrogen Pressure: Ensure adequate hydrogen pressure (typically 50-150 psi, but can be higher) is maintained throughout the reaction to facilitate the hydrogenation of the imine intermediate.

        • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Extending the time may drive the reaction to completion.

      • Control Stoichiometry: Use a slight excess of the limiting reagent (typically phenylhydrazine if formaldehyde is used in excess as paraformaldehyde) to drive the reaction forward. However, a large excess of the methylating agent can promote over-methylation.

      • Careful Work-up: After filtering off the catalyst, perform extractions efficiently. Consider converting the product to its sulfate salt in the crude stage to facilitate isolation, as the salt is a stable, crystalline solid that can be easily collected by filtration[2].

Issue 2: Formation of Significant Byproducts (Over-methylation)

  • Question: My final product is contaminated with a significant amount of what I suspect is a di-methylated byproduct. How can I confirm this and, more importantly, prevent its formation?

  • Answer: The formation of 1,2-dimethyl-1-phenylhydrazine or N,N'-dimethylphenylhydrazine is a common selectivity challenge in the methylation of phenylhydrazine.

    • Causality & Explanation:

      • Phenylhydrazine has two nitrogen atoms, both of which are nucleophilic and can react with the methylating agent. While the N(1) nitrogen adjacent to the phenyl ring is generally less reactive due to steric hindrance and electronic effects, the terminal N(2) nitrogen is more akin to a primary amine and can be readily methylated. Once the first methyl group is on N(1), the remaining N-H on N(2) is still susceptible to methylation, leading to the di-methylated product.

    • Troubleshooting Steps:

      • Analytical Confirmation: Use GC-MS or LC-MS to identify the impurity. The di-methylated product will have a molecular weight of 136.20 g/mol , compared to 122.17 g/mol for the mono-methylated product. 1H NMR spectroscopy can also be used to distinguish the products by the integration of the methyl signals and the presence or absence of the N-H proton.

      • Control Stoichiometry: This is the most critical parameter. Use a molar ratio of phenylhydrazine to formaldehyde as close to 1:1 as possible. A slight excess of phenylhydrazine can help minimize di-methylation.

      • Slow Addition of Methylating Agent: Add the formaldehyde solution (or paraformaldehyde) slowly and at a controlled rate to the reaction mixture. This prevents localized high concentrations of the methylating agent, which favors the second methylation step[7].

      • Lower Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred mono-methylation over the thermodynamically more stable (in some cases) di-methylated product.

Issue 3: Catalyst Filtration and Handling Issues

  • Question: I'm having difficulty safely filtering the Raney® Nickel catalyst after the reaction. It seems to be pyrophoric. What is the correct procedure?

  • Answer: Raney® Nickel is indeed pyrophoric, especially when dry and exposed to air, due to its high surface area and adsorbed hydrogen.[2] Proper handling is critical for safety.

    • Causality & Explanation: The high surface area of Raney® Nickel makes it highly reactive with oxygen in the air. This rapid oxidation is highly exothermic and can ignite flammable solvents.

    • Safe Handling and Filtration Protocol:

      • Never allow the catalyst to dry in the open air.

      • Cool the Reaction Vessel: Before opening, ensure the reaction vessel has cooled to room temperature and the hydrogen pressure has been safely vented.

      • Inert Atmosphere: If possible, perform the initial filtration steps under an inert atmosphere (e.g., nitrogen or argon).

      • Wet Filtration: The standard and safest method is to filter the catalyst while it is still wet with the reaction solvent.

      • Use a Celite® Pad: Prepare a filtration funnel (e.g., a Büchner funnel) with a pad of Celite® or another filter aid. This prevents the fine catalyst particles from passing through the filter paper.

      • Keep the Catalyst Wet: As you pour the reaction mixture into the funnel, ensure the catalyst bed never runs dry. Add fresh, deoxygenated solvent to keep it submerged.

      • Washing: Wash the catalyst bed with several portions of the reaction solvent or another suitable solvent (like ethanol or methanol) to recover any adsorbed product.

      • Storage/Disposal: For storage, transfer the wet catalyst to a container and cover it with water or ethanol. For disposal, the catalyst should be deactivated by slowly and carefully adding it to a dilute acid solution (e.g., 5% HCl) in a well-ventilated fume hood to quench the reactive nickel.

III. Frequently Asked Questions (FAQs)

  • Q1: Why is 1-Methyl-1-phenyl-hydrazine converted to its sulfate salt?

    • A1: The free base, 1-methyl-1-phenyl-hydrazine, is an oily liquid that is prone to oxidation and discoloration when exposed to air and light[8]. Converting it to the sulfate salt offers several advantages:

      • Stability: The salt is a stable, crystalline solid that is much easier to handle, store for long periods, and weigh accurately.

      • Purification: The process of forming the salt and precipitating it from solution is an effective purification step, often leaving impurities behind in the mother liquor[9].

      • Reduced Volatility and Odor: The salt form has a much lower vapor pressure than the free base, reducing inhalation exposure and odor.

  • Q2: What are the optimal conditions for the reductive amination using Raney® Nickel?

    • A2: The optimal conditions can vary depending on the scale and specific equipment. However, a good starting point and optimization strategy are outlined in the table below.

ParameterTypical RangeOptimization Rationale
Catalyst Loading 5-20 wt% (relative to phenylhydrazine)Higher loading increases reaction rate but also cost. Lower loading may require longer reaction times or higher temperatures/pressures.[10][11]
Temperature 50 - 85 °CBalances reaction rate against potential catalyst deactivation (sintering) and byproduct formation at higher temperatures.[1][5]
Hydrogen Pressure 50 - 150 psi (3.4 - 10.3 bar)Ensures a sufficient supply of hydrogen to rapidly reduce the imine intermediate as it forms, minimizing potential side reactions of the imine.
Solvent Methanol, Ethanol, THFThe choice of solvent can affect the solubility of reactants and intermediates. Alcohols are common as they are good solvents for both the reactants and hydrogen.[5]
  • Q3: Can I use other catalysts besides Raney® Nickel?

    • A3: Yes, other catalysts can be used for reductive amination, although Raney® Nickel is common due to its high activity and relatively low cost. Other potential catalysts include:

      • Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C): These are also effective hydrogenation catalysts but are more expensive than Raney® Nickel.

      • Cobalt Catalysts (e.g., Raney® Cobalt): Can be used, but may require different reaction conditions.[12]

      • Homogeneous Catalysts: Iridium or Ruthenium-based complexes have been developed for N-methylation reactions, often using methanol as the C1 source via a "borrowing hydrogen" mechanism. These can offer high selectivity but require separation from the product.

IV. Experimental Protocols & Methodologies

Protocol 1: Synthesis of 1-Methyl-1-phenyl-hydrazine via Reductive Amination

  • Materials:

    • Phenylhydrazine

    • Paraformaldehyde

    • Raney® Nickel (50% slurry in water)

    • Methanol

    • Hydrogen gas

    • Celite®

  • Procedure:

    • Catalyst Preparation: In a suitable hydrogenation reactor, add Raney® Nickel (approx. 10 wt% of the phenylhydrazine weight). Wash the catalyst by carefully decanting the water and replacing it with methanol. Repeat this process two more times to ensure the catalyst is free of water.

    • Reaction Setup: To the reactor containing the methanol-washed Raney® Nickel, add methanol as the solvent, followed by phenylhydrazine.

    • Addition of Methylating Agent: While stirring, add paraformaldehyde in one portion.

    • Hydrogenation: Seal the reactor, purge it several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and begin heating to the target temperature (e.g., 60°C) with vigorous stirring.

    • Reaction Monitoring: Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction can also be monitored by taking small aliquots (after depressurizing and purging with nitrogen) and analyzing by TLC or GC.

    • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst, ensuring the catalyst cake is kept wet with methanol at all times. Wash the catalyst pad with additional methanol.

Protocol 2: Formation and Isolation of 1-Methyl-1-phenyl-hydrazine Sulfate

  • Materials:

    • Combined methanol filtrate from Protocol 1

    • Concentrated Sulfuric Acid

    • Isopropanol or Diethyl Ether

  • Procedure:

    • Solvent Removal: Concentrate the methanol filtrate under reduced pressure to obtain the crude 1-methyl-1-phenyl-hydrazine as an oil.

    • Dissolution: Dissolve the crude oil in a suitable solvent, such as isopropanol.

    • Precipitation: Cool the solution in an ice bath. While stirring, slowly add a stoichiometric amount of concentrated sulfuric acid dropwise. A white precipitate of 1-methyl-1-phenyl-hydrazine sulfate will form.

    • Isolation: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

    • Washing and Drying: Wash the filter cake with cold isopropanol or diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain the final 1-methyl-1-phenyl-hydrazine sulfate as a white crystalline solid.

V. Mechanistic Insights

Understanding the reaction mechanism is key to rational optimization. The reductive amination over Raney® Nickel proceeds through a well-established pathway.

cluster_0 Mechanism on Catalyst Surface Phenylhydrazine Phenylhydrazine Hemiaminal Hemiaminal Intermediate Phenylhydrazine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product 1-Methyl-1-phenyl-hydrazine Imine->Product + 2H• (from Ni surface) H2 H₂ (from gas phase) H_ads H• (adsorbed on Ni surface) H2->H_ads Dissociative Adsorption on Ni H_ads->Imine

Caption: Reductive amination mechanism of phenylhydrazine with formaldehyde.

  • Imine Formation: Phenylhydrazine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form the corresponding imine (a phenylhydrazone derivative). This step can be acid or base-catalyzed and typically occurs in the solution phase.

  • Hydrogen Activation: Molecular hydrogen (H₂) from the gas phase adsorbs onto the surface of the Raney® Nickel catalyst and dissociates into active hydrogen atoms (H•).

  • Hydrogenation: The imine intermediate adsorbs onto the catalyst surface and is subsequently reduced by the adsorbed hydrogen atoms to yield 1-methyl-1-phenyl-hydrazine. This hydrogenation of the C=N bond is the key catalytic step[3][4].

VI. Safety Precautions

Working with hydrazines and pyrophoric catalysts requires strict adherence to safety protocols.

  • Phenylhydrazine and its derivatives: These compounds are toxic and suspected carcinogens. They can be absorbed through the skin. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[13][14][15].

  • Raney® Nickel: As mentioned, it is pyrophoric when dry. Never allow it to be exposed to air in a dry state. Handle as a slurry under water or solvent[2].

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a properly rated hydrogenation reactor and that all sources of ignition are excluded from the area.

VII. References

  • Evolution of Titanium(IV) Alkoxides and Raney Nickel for Asymmetric Reductive Amination of Prochiral Aliphatic Ketones. Organic Letters. [Link]

  • Study on the Deactivation Mechanism of Ru/C Catalysts. MDPI. [Link]

  • Reduction of Imino Groups (C = N). Science of Synthesis. [Link]

  • Oxidation of 1-Methyl-1-phenylhydrazine with Oxidovanadium(V)–Salan Complexes: Insight into the Pathway to the Formation of Hydrazine by Vanadium Nitrogenase. Inorganic Chemistry. [Link]

  • One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. RSC Publishing. [Link]

  • Methanation Activity of Raney Nickel Catalysts. CDC Stacks. [Link]

  • Effect of reaction temperature on activities of Raney Ni catalysts. ResearchGate. [Link]

  • Raney nickel. Wikipedia. [Link]

  • α-METHYL-α-PHENYLHYDRAZINE. Organic Syntheses. [Link]

  • PHENYL HYDRAZINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry. [Link]

  • Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline. ResearchGate. [Link]

  • Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. ResearchGate. [Link]

  • Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. PMC. [Link]

  • phenylhydrazine. Organic Syntheses. [Link]

  • Process for purification of phenylhydrazine. Google Patents.

  • Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. [Link]

  • Process for the reductive amination of ketones and aldehydes with aqueous amines. Google Patents.

  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. SCIRP. [Link]

  • Mechanism study on Raney nickel-catalyzed amination of resorcinol. ResearchGate. [Link]

  • Reductive amination of ketones. Google Patents.

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journals. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. [Link]

  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. PMC. [Link]

  • 1-Methyl-1-phenyl-hydrazine sulfate. NIST WebBook. [Link]

  • Raney nickel catalyst of improved stability and reactivity in the hydrogenation of triglycerides. AOCS. [Link]

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. [Link]

  • The Mechanism of Catalytic Methylation of 2-phenylpyridine Using Di-Tert-Butyl Peroxide. ACS Publications. [Link]

  • Phenylhydrazine – Knowledge and References. Taylor & Francis. [Link]

  • Reduction of Nitroguanidine. VI. Promoter Action of Platinic Chloride on Raney Nickel Catalyst. Journal of the American Chemical Society. [Link]

  • Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[2]annulenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reaction of phenylhydrazine with α-substituted epoxides and ketones. Intermediates in osazone formation in steroids. Bar-Ilan University Research Authority. [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Methyl-1-phenyl-hydrazine sulfate vs phenylhydrazine in Fischer indole synthesis

Title: 1-Methyl-1-phenylhydrazine Sulfate vs. Phenylhydrazine in Fischer Indole Synthesis: A Technical Comparison Guide Executive Summary The Fischer Indole Synthesis (FIS) remains the premier methodology for constructin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1-Methyl-1-phenylhydrazine Sulfate vs. Phenylhydrazine in Fischer Indole Synthesis: A Technical Comparison Guide

Executive Summary The Fischer Indole Synthesis (FIS) remains the premier methodology for constructing complex indole and indoline scaffolds in pharmaceutical development[1]. While phenylhydrazine is the classical reagent for generating N-unsubstituted 1H-indoles, the use of 1-methyl-1-phenylhydrazine—specifically its bench-stable sulfate salt—offers profound strategic advantages. This guide objectively compares these two reagents, detailing their mechanistic divergences, handling properties, and comparative yields to help synthetic chemists optimize their workflows.

Mechanistic Divergence & Causality

The fundamental mechanism of the FIS involves the condensation of an aryl hydrazine with a ketone or aldehyde to form a hydrazone. This intermediate undergoes an acid-catalyzed isomerization to an ene-hydrazine, followed by a [3,3]-sigmatropic rearrangement, rearomatization, and the elimination of ammonia to yield the indole core[1].

  • Phenylhydrazine (PH): Condensation with PH forms a standard phenylhydrazone. Because the N1 nitrogen is unsubstituted, the intermediate easily undergoes rearomatization to form a 1H-indole[2]. However, if an N-alkylated product is desired, a subsequent N-alkylation step is required, which often suffers from poor regioselectivity and over-alkylation.

  • 1-Methyl-1-phenylhydrazine (MPH): The presence of the N-methyl group alters the electronic and steric landscape. Electronically, the methyl group donates electron density, slightly accelerating the initial hydrazone formation[3]. Sterically, it locks the conformation during the [3,3]-sigmatropic shift, directing the synthesis exclusively toward N-methylindoles. Crucially, MPH is the reagent of choice for interrupted Fischer indolization . In this advanced technique, the N-alkyl group stabilizes the fused indoline intermediate, preventing full rearomatization and allowing for the isolation of complex 3,3-disubstituted indolines (e.g., the communesin alkaloid scaffold)[4],[5].

Reagent Properties & Handling: The Sulfate Advantage

A critical factor in drug development and scale-up is reagent stability and safety.

  • Phenylhydrazine (Liquid): PH is a highly toxic, skin-absorbable liquid that is acutely air-sensitive. Upon exposure to oxygen, it rapidly oxidizes to form dark, tarry impurities that can poison acid catalysts and complicate downstream purification[6].

  • 1-Methyl-1-phenylhydrazine Sulfate (Solid): While the free base of MPH shares the volatility and toxicity of PH, utilizing its sulfate salt provides a massive operational advantage. The sulfate salt is a bench-stable, free-flowing crystalline solid. Causality for selection: The solid state allows for precise gravimetric weighing, eliminates the hazards of handling volatile toxic liquids outside the fume hood, and ensures reproducible stoichiometry across multi-kilogram batches. The sulfate counterion is easily neutralized in situ using a mild base to liberate the reactive free hydrazine without isolating it.

Comparative Performance Data

The following table summarizes the quantitative performance of both reagents across various substrates, demonstrating that MPH frequently matches or exceeds the yields of classical PH, particularly in complex cascade reactions.

SubstrateReagentReaction ConditionsPrimary ProductYieldRef
CyclohexanonePhenylhydrazineMethanesulfonic acid, MeOH, Reflux1,2,3,4-Tetrahydrocarbazole84%[7]
Butanone1-Methyl-1-phenylhydrazinePTSA, EtOH, Reflux1,2,3-Trimethylindole58–83%[3], [6]
N,O-acetal (Latent Aldehyde)1-Methyl-1-phenylhydrazine1:1 AcOH/H₂O, 60–100 °CN-Methyl Fused Indoline88%[8], [5]
4-Formyltetrahydropyran1-Methyl-1-phenylhydrazineDMU/Oxalic acid, Mechano-millingIndoline derivative77%[1]

Experimental Protocols (Self-Validating Workflows)

Protocol A: Standard FIS using Phenylhydrazine (Liquid)
  • Preparation: In a rigorously dried round-bottom flask under an inert nitrogen atmosphere, dissolve the ketone substrate (1.0 equiv) in glacial acetic acid to achieve a 0.5 M concentration.

  • Addition: Dropwise add phenylhydrazine (1.05 equiv) via syringe. Causality: Slow addition prevents an exothermic runaway and minimizes the formation of bis-hydrazone side products.

  • Cyclization: Heat the mixture to 90 °C for 2–4 hours. Self-Validation: The reaction progress is visually self-validating; the initial yellow hydrazone solution will darken significantly as the [3,3]-sigmatropic shift and subsequent ammonia elimination occur.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate. If an oil forms, extract with ethyl acetate, wash with saturated NaHCO₃ until the aqueous layer is neutral (pH ~7), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude product from ethanol or purify via silica gel flash chromatography.

Protocol B: FIS using 1-Methyl-1-phenylhydrazine Sulfate (Solid)
  • Salt Liberation: In a round-bottom flask, suspend 1-methyl-1-phenylhydrazine sulfate (1.05 equiv) in ethanol. Add sodium acetate (1.1 equiv) and stir for 15 minutes at room temperature. Causality: The mild base neutralizes the sulfate counterion, liberating the highly nucleophilic free hydrazine in situ without exposing the operator to the volatile free base.

  • Condensation: Add the ketone substrate (1.0 equiv) and an acid catalyst (e.g., p-Toluenesulfonic acid, 0.1 equiv).

  • Cyclization: Reflux the mixture (80 °C) for 2–4 hours. Self-Validation: TLC monitoring (Hexanes/EtOAc) should first confirm the consumption of the ketone and the appearance of a higher-Rf N-methylphenylhydrazone intermediate, followed by its complete conversion to the highly UV-active N-methylindole.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash sequentially with water and brine to remove the sodium sulfate and acetate byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the pure N-methylated indole.

Reaction Logic Visualization

FIS_Comparison cluster_PH Pathway A: Phenylhydrazine cluster_MPH Pathway B: 1-Methyl-1-phenylhydrazine sulfate Ketone Carbonyl Substrate (Ketone/Aldehyde) PH Phenylhydrazine (Toxic Liquid) Ketone->PH MPH 1-Methyl-1-phenylhydrazine sulfate (Stable Solid Salt) Ketone->MPH Hyd1 Phenylhydrazone Intermediate PH->Hyd1 Acid Catalyst Rearrange1 [3,3]-Sigmatropic Shift & Rearomatization Hyd1->Rearrange1 Indole1 1H-Indole (N-Unsubstituted) Rearrange1->Indole1 -NH3 Hyd2 N-Methylphenylhydrazone Intermediate MPH->Hyd2 Base (Liberation) + Acid Catalyst Rearrange2 [3,3]-Sigmatropic Shift & Rearomatization Hyd2->Rearrange2 Indole2 1-Methylindole (N-Alkylated) Rearrange2->Indole2 -NH3

Workflow comparing Fischer Indole Synthesis using phenylhydrazine vs its N-methyl salt.

References

  • Interrupted Fischer Indolization Approach toward the Communesin Alkaloids | ACS Publications | 4

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles | ResearchGate / Eur. J. Org. Chem. | 3

  • Exploration of the interrupted Fischer indolization reaction | PMC - NIH |8

  • Three Complementary One‐Pot Four‐Component Reaction Sequences for Rapid, General and Direct Spiropyran Synthesis | D-NB | 6

  • Selective Synthesis of N-Unsubstituted and N-Arylindoles by the Reaction of Arynes with Azirines | ACS Publications | 2

  • Mechanochemical Fischer indole synthesis using N-methylphenylhydrazine | Green Chemistry (UniCa) | 1

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids | PMC - NIH |7

  • An Interrupted Fischer Indolization Approach toward Fused Indoline-Containing Natural Products | ACS Publications | 5

Sources

Comparative

Validating analytical derivatization yields with 1-Methyl-1-phenyl-hydrazine sulfate

Validating Analytical Derivatization Yields: A Comparative Guide to 1-Methyl-1-phenylhydrazine Sulfate vs. Traditional Reagents As a Senior Application Scientist, I frequently encounter laboratories struggling with the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Analytical Derivatization Yields: A Comparative Guide to 1-Methyl-1-phenylhydrazine Sulfate vs. Traditional Reagents

As a Senior Application Scientist, I frequently encounter laboratories struggling with the trace-level quantification of volatile or highly polar carbonyl compounds (aldehydes and ketones). Because these analytes often lack strong chromophores and ionize poorly in mass spectrometry (MS), chemical derivatization is mandatory.

For decades, the industry default has been 2,4-Dinitrophenylhydrazine (DNPH). However, as analytical demands shift toward high-resolution, positive-ion electrospray ionization (ESI-MS) and soft-ionization gas chromatography (GC-TOFMS), DNPH's limitations have become glaringly apparent. In this guide, we will objectively evaluate 1-Methyl-1-phenylhydrazine sulfate (1-M-1-PHS) as a superior alternative, exploring the mechanistic causality behind its performance and providing a self-validating protocol to prove its derivatization yield.

Mechanistic Causality: Why Move Beyond DNPH?

To understand why a reagent change is necessary, we must look at the underlying physical chemistry of the derivatization products (hydrazones).

  • The DNPH Bottleneck: DNPH features two highly electron-withdrawing nitro groups. While this creates a massive molar absorptivity for UV detection (typically at 360 nm), it severely suppresses protonation in positive-ion ESI-MS. Furthermore, DNPH derivatization of asymmetric ketones frequently produces E and Z stereoisomers. These isomers often resolve on a reverse-phase column, splitting the analyte signal into two peaks and complicating accurate integration.

  • The 1-M-1-PHS Advantage: 1-Methyl-1-phenylhydrazine relies on an electron-rich phenyl ring, which acts as a powerful charge-carrier, drastically enhancing positive-ion MS sensitivity. Crucially, the addition of the methyl group on the N1 nitrogen prevents secondary tautomerization and sterically hinders the formation of multiple isomers, locking the resulting hydrazone into a single, stable configuration. Research demonstrates that 1-M-1-PHS derivatization enables soft ionization techniques (like Ar-plasma GC-TOFMS) to retain crucial molecular ion information that is otherwise destroyed by standard electron ionization (EI)[1].

Using the sulfate salt form of 1-M-1-PHS is a deliberate choice for reagent stability . Free-base hydrazines auto-oxidize rapidly on the shelf. The sulfate salt remains stable indefinitely but requires precise pH buffering during the reaction to liberate the nucleophilic free base while keeping the target carbonyl oxygen sufficiently protonated for nucleophilic attack[2].

ReactionPathway A Carbonyl Analyte (Target) C Acidic Buffer (pH 3.5-4.0) A->C B 1-M-1-PHS Salt (Nucleophile) B->C D Dehydration (-H2O) C->D E Stable Hydrazone (High MS Response) D->E

Reaction pathway of 1-M-1-PHS derivatization with carbonyls.

Objective Performance Comparison

When validating a new derivatization workflow, empirical data must drive the decision. The table below summarizes the comparative performance of 1-M-1-PHS against DNPH and PFBHA (another common reagent used for GC-ECD). By optimizing hydrazine-based derivatization parameters, modern methods can achieve detection limits in the sub-μg/L range, vastly outperforming underivatized analyses[3].

Analytical Feature2,4-Dinitrophenylhydrazine (DNPH)PFBHA1-Methyl-1-phenylhydrazine Sulfate
Primary Detection Mode UV/Vis (360 nm), Negative ESI-MSGC-ECD, Negative NCI-MSPositive ESI-MS, GC-TOFMS
E/Z Isomerization High (splits chromatographic peaks)ModerateLow (sterically hindered by N-methyl)
Typical Derivatization Yield 85 - 95%80 - 90%> 95% (under optimized pH)
Reagent Stability Shock sensitive (requires wet storage)Volatile, moisture sensitiveHighly stable (Sulfate salt form)
Matrix Interference High (excess reagent absorbs heavily)LowLow (excess easily separated via LC)

The Self-Validating Experimental Protocol

A common pitfall in method development is assuming that a derivatization reaction proceeds to 100% completion. To ensure scientific trustworthiness, your protocol must be a self-validating system .

By incorporating an Internal Standard (IS) prior to derivatization and a Recovery Standard (RS) post-derivatization, we can mathematically isolate the chemical reaction yield from downstream matrix suppression or extraction losses.

ValidationWorkflow S1 1. Spike Sample with Internal Standard (IS) S2 2. Add 1-M-1-PHS & Incubate (40°C, 1h) S1->S2 S3 3. Quench Reaction & Extract S2->S3 S4 4. Add Recovery Standard (RS) S3->S4 S5 5. LC-MS/MS or GC-TOFMS Analysis S4->S5 S6 6. Calculate Yield: (IS Area / RS Area) S5->S6

Self-validating experimental workflow for determining absolute derivatization yield.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Spiking

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.0 using glacial acetic acid. Causality note: pH 4.0 is the optimal thermodynamic sweet spot. It is acidic enough to protonate the carbonyl oxygen (increasing electrophilicity) but not so acidic that it completely protonates the hydrazine nitrogen (which would kill its nucleophilicity).

  • Reagent Solution: Dissolve 1-M-1-PHS in the acetate buffer to a final concentration of 10 mM. Prepare fresh daily.

  • Sample Spiking: Aliquot 1.0 mL of your aqueous sample. Spike with a known concentration of an isotopically labeled Internal Standard (IS) (e.g., Acetone-d6).

Phase 2: Derivatization & Quenching 4. Reaction: Add 500 µL of the 1-M-1-PHS reagent solution to the spiked sample. Vortex for 10 seconds. 5. Incubation: Incubate the mixture in a thermoshaker at 40°C for 60 minutes. 6. Quenching: Stop the reaction by shifting the pH. Add 100 µL of 0.1 M NaOH to neutralize the acid catalyst, effectively halting further hydrazone formation or hydrolysis.

Phase 3: Extraction & Validation 7. Extraction: Extract the formed hydrazones using 1.0 mL of LC-MS grade ethyl acetate. Centrifuge at 5,000 x g for 5 minutes to separate the phases. 8. Recovery Standard Addition: Transfer exactly 500 µL of the upper organic layer to an autosampler vial. Spike this vial with a known concentration of a Recovery Standard (RS) (e.g., a pre-synthesized, purified Hexanal-d12-hydrazone). 9. Analysis: Inject 2 µL into the LC-MS/MS or GC-TOFMS system.

Phase 4: Yield Calculation Calculate the absolute derivatization yield using the ratio of the IS to the RS, correcting for their respective instrument response factors (RF):

AbsoluteYield(%)=(AreaRS​/RFRS​AreaIS​/RFIS​​)×100

If the yield drops below 90%, it indicates steric hindrance or matrix interference at the derivatization step, independent of instrument sensitivity.

Conclusion

While DNPH retains its place in legacy UV-based methodologies, 1-Methyl-1-phenylhydrazine sulfate represents a vital evolution for modern mass spectrometry. By eliminating E/Z isomerization and dramatically boosting positive-ion MS response, 1-M-1-PHS allows analytical scientists to push detection limits lower while maintaining rigorous chromatographic integrity.

References

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry Annex Publishers[Link]

  • Conformer Interconversion in the Excited State of Constrained Tryptophan Derivatives The Journal of Physical Chemistry B - ACS Publications[Link]

  • Gas-chromatographic determination of 1,1-dimethylhydrazine in water ResearchGate[Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Comparison of 1-Methyl-1-phenyl-hydrazine Hydrazone Derivatives

This guide provides a comprehensive framework for the synthesis and comparative spectroscopic analysis of hydrazone derivatives of 1-Methyl-1-phenyl-hydrazine. Tailored for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the synthesis and comparative spectroscopic analysis of hydrazone derivatives of 1-Methyl-1-phenyl-hydrazine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the underlying principles and rationale behind experimental choices. We will explore how a multi-faceted spectroscopic approach—leveraging Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—enables unambiguous structural elucidation and comparative analysis.

Introduction: The Significance of 1-Methyl-1-phenyl-hydrazones

1-Methyl-1-phenyl-hydrazine is a versatile reagent in organic synthesis.[1][2] Its derivatives, particularly hydrazones, form a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] Hydrazones are characterized by the azomethine group (>C=N-N<), which imparts unique chemical and electronic properties.[3][5]

The starting material is often supplied as 1-Methyl-1-phenyl-hydrazine sulfate, a more stable and less hazardous salt compared to the free base.[6][7] This guide will address the practical aspects of using the sulfate salt for the synthesis of a series of hydrazone derivatives for subsequent spectroscopic comparison. The objective is to equip researchers with the knowledge to not only synthesize these molecules but also to interpret their spectral data critically, understanding how subtle structural changes manifest in different spectroscopic techniques.

Synthesis of Hydrazone Derivatives: A Validated Protocol

The synthesis of hydrazones is typically a straightforward condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).[3][8] The reaction is often catalyzed by a few drops of acid, which serves to activate the carbonyl carbon towards nucleophilic attack by the hydrazine.[9]

G reagent1 1-Methyl-1-phenyl-hydrazine (from sulfate salt + base) product 1-Methyl-1-phenyl-hydrazone Derivative reagent1->product + reagent2 Carbonyl Compound (Aldehyde or Ketone) reagent2->product catalyst Glacial Acetic Acid (Catalyst) catalyst->product solvent Ethanol (Solvent) solvent->product

Figure 1: General reaction scheme for hydrazone synthesis.
Experimental Protocol: Synthesis of Representative Hydrazones

This protocol describes the synthesis of three distinct hydrazone derivatives to serve as a basis for our spectroscopic comparison:

  • MPH-PA: from Propanal (an aliphatic aldehyde)

  • MPH-AP: from Acetophenone (an aromatic ketone)

  • MPH-NBA: from 4-Nitrobenzaldehyde (an aromatic aldehyde with an electron-withdrawing group)

Materials:

  • 1-Methyl-1-phenyl-hydrazine sulfate

  • Triethylamine (Et₃N)

  • Propanal

  • Acetophenone

  • 4-Nitrobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • Hydrazine Free Base Generation: In a 100 mL round-bottom flask, dissolve 1-Methyl-1-phenyl-hydrazine sulfate (1.0 eq) in 30 mL of absolute ethanol. Add triethylamine (2.2 eq) to neutralize the sulfate salt and liberate the free hydrazine. Stir for 15 minutes at room temperature. A precipitate of triethylammonium sulfate may form.

  • Addition of Carbonyl Compound: To the stirred solution, add the respective carbonyl compound (propanal, acetophenone, or 4-nitrobenzaldehyde) (1.0 eq).

  • Catalysis and Reaction: Add 3-4 drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate directly or after the addition of cold water. Collect the crude product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone derivative. Dry the purified crystals under vacuum.

Causality Insight: The use of triethylamine is critical when starting with the sulfate salt; it acts as a base to deprotonate the hydrazinium sulfate, generating the nucleophilic free hydrazine necessary for the reaction. Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the condensation.[3][9]

The Spectroscopic Analysis Workflow

A systematic approach is essential for the comprehensive characterization of the synthesized compounds. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_confirmation Final Confirmation Synthesis Hydrazone Synthesis Purification Recrystallization Synthesis->Purification FTIR FTIR (Functional Groups) Purification->FTIR UVVis UV-Vis (Electronic Transitions) Purification->UVVis NMR NMR (¹H, ¹³C) (Structural Framework) Purification->NMR MS Mass Spec (Molecular Weight) Purification->MS Confirmation Structure Elucidation FTIR->Confirmation UVVis->Confirmation NMR->Confirmation MS->Confirmation

Figure 2: Workflow for spectroscopic characterization.

Comparative Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is the first line of analysis to confirm the successful formation of the hydrazone linkage. The key is to observe the disappearance of the carbonyl (C=O) stretching band from the starting material and the appearance of the imine (C=N) stretching band in the product.

  • Key Diagnostic Peaks:

    • C=N Stretch: Appears in the 1590-1650 cm⁻¹ region.[10][11] Its exact position is sensitive to the electronic environment; conjugation with an aromatic ring typically shifts this band to a lower wavenumber.

    • N-H Stretch: A sharp to medium band around 3200-3400 cm⁻¹ may be observed if the hydrazone has an N-H bond, though in our case (1-methyl-1-phenyl-hydrazine derivatives), this is absent.

    • C=O Stretch (Absence): The strong C=O absorption from the parent aldehyde/ketone (typically 1680-1740 cm⁻¹) should be absent in the purified product spectrum.

Table 1: Comparative FTIR Data (Hypothetical)

CompoundParent C=O Stretch (cm⁻¹)Product C=N Stretch (cm⁻¹)Notes
MPH-PA ~1725~1645Aliphatic C=N, typically at a higher frequency.
MPH-AP ~1685~1620Conjugation with the phenyl ring lowers the C=N bond order and stretching frequency.
MPH-NBA ~1705~1610Extended conjugation and the electron-withdrawing NO₂ group further lower the C=N frequency.[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of the molecules. Hydrazones exhibit characteristic absorptions arising from π→π* and n→π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) is highly dependent on the extent of conjugation.[13]

  • Analysis:

    • Conjugation Effects: A shift of λmax to longer wavelengths (bathochromic or red shift) indicates an increase in the extent of the conjugated π-system.[14][15] Therefore, MPH-AP and MPH-NBA are expected to absorb at significantly longer wavelengths than the aliphatic MPH-PA.

    • Substituent Effects: Electron-withdrawing groups (like -NO₂) or electron-donating groups on the aromatic rings can further modulate the energy of the electronic transitions, leading to predictable shifts in λmax.[14]

Table 2: Comparative UV-Vis Data in Ethanol (Hypothetical)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Expected Electronic Transitions
MPH-PA ~275~15,000π→π* transition primarily involving the phenyl ring and N-N moiety.
MPH-AP ~310~25,000Extended conjugation from the second phenyl ring causes a significant bathochromic shift.[15]
MPH-NBA ~365~32,000The nitro group acts as a strong acceptor, creating an intramolecular charge-transfer (ICT) band.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for detailed structural elucidation, providing information on the connectivity and chemical environment of every proton and carbon atom. For hydrazones, it is also crucial for identifying the presence of geometric isomers (E/Z).[10][16]

  • Key ¹H NMR Signals (in DMSO-d₆):

    • N-CH₃ Protons: A singlet typically appearing around 3.0-3.5 ppm.

    • Azomethine Proton (-CH=N-): For derivatives of aldehydes, this proton gives a characteristic signal between 7.5-8.5 ppm.[11] Its chemical shift is sensitive to the geometry (E vs. Z) and electronic environment. The presence of two signals in this region for a pure sample is a strong indicator of an E/Z isomeric mixture.[10][17]

    • Aromatic Protons: Appear in the 6.5-8.5 ppm region. The substitution pattern and presence of E/Z isomers can lead to complex splitting patterns.

  • Key ¹³C NMR Signals (in DMSO-d₆):

    • C=N Carbon: The most diagnostic signal, appearing downfield in the 140-160 ppm range.[11][18]

    • N-CH₃ Carbon: A signal in the aliphatic region, typically around 35-45 ppm.

Table 3: Comparative ¹H and ¹³C NMR Data (Hypothetical)

CompoundKey ¹H Shifts (δ, ppm)Key ¹³C Shifts (δ, ppm)Notes
MPH-PA N-CH₃: 3.1 (s); -CH=N-: 7.6 (t)C=N: ~145; N-CH₃: ~38Simple aliphatic signals. The azomethine proton shows coupling to the adjacent CH₂ group.
MPH-AP N-CH₃: 3.3 (s); C-CH₃: 2.4 (s); Aromatic: 7.2-7.9 (m)C=N: ~152; N-CH₃: ~40No azomethine proton. Two distinct methyl singlets. May exist as a single stable isomer due to steric hindrance.
MPH-NBA N-CH₃: 3.4 (s); -CH=N-: 8.1 (s), 8.3 (s); Aromatic: 7.8-8.4 (m)C=N: ~155, ~156; N-CH₃: ~41The presence of two azomethine and two C=N signals suggests an E/Z isomeric mixture in solution.[10][16] The deshielding effect of the NO₂ group is evident.

Expertise Insight: The observation of two sets of signals for certain protons or carbons in the NMR spectrum of a purified hydrazone is not an indication of impurity but rather the presence of E and Z isomers, which may be in equilibrium in the chosen solvent.[19] Variable temperature (VT) NMR experiments can be employed to study the dynamics of this isomerization.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the synthesized compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used methods.

  • Analysis:

    • Molecular Ion Peak (M⁺ or [M+H]⁺): The primary goal is to identify the peak corresponding to the molecular weight of the target hydrazone, confirming its successful synthesis.

    • Fragmentation: Phenylhydrazones often exhibit characteristic fragmentation pathways. Common fragments include the phenyl radical cation (m/z 77) and losses related to the substituents.[20][21] The fragmentation of the 1-methyl-1-phenylhydrazone moiety can also provide specific diagnostic peaks.[22]

Table 4: Comparative Mass Spectrometry Data (Hypothetical)

CompoundCalculated MWObserved m/z ([M+H]⁺)Key Fragment Ions (m/z)
MPH-PA 162.24163.1121 ([M-C₃H₇]⁺), 77 ([C₆H₅]⁺)
MPH-AP 224.30225.1209 ([M-CH₃]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)
MPH-NBA 255.27256.1209 ([M-NO₂]⁺), 121 ([M-C₇H₄NO₂]⁺), 77 ([C₆H₅]⁺)

Conclusion

The robust characterization of 1-Methyl-1-phenyl-hydrazine hydrazone derivatives is contingent upon an integrated spectroscopic approach. FTIR provides rapid confirmation of the key functional group transformation, while UV-Vis spectroscopy offers valuable information on the electronic properties and conjugation within the molecular system. High-resolution NMR remains the cornerstone for unambiguous structural determination, including the critical identification of stereoisomers. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. By systematically applying and cross-referencing data from these techniques, researchers can confidently compare series of derivatives and build a solid foundation for further studies in drug discovery and materials science.

References

  • Harvey, D. J. (2004). Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin. Journal of the American Society for Mass Spectrometry, 15(5), 735-751. [Link]

  • Seibl, J., & Völlmin, J. (1968). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 1(6), 713-733. [Link]

  • Siddiqui, H. L., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4948. [Link]

  • Amir, Y., et al. (2019). Structure Property Analysis of the Solution and Solid-State Properties of Bistable Photochromic Hydrazones. The Journal of Organic Chemistry, 84(10), 6484-6493. [Link]

  • Goujon, A., et al. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. [Link]

  • Pérez-Venegas, M., et al. (2011). Isomerization Mechanism in Hydrazone-Based Rotary Switches: Lateral Shift, Rotation, or Tautomerization? Journal of the American Chemical Society, 133(23), 8941-8951. [Link]

  • Song, Y., & Li, L. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry, 22(11), 2051-2060. [Link]

  • El-Gyar, S. A., et al. (2006). UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 735-744. [Link]

  • Panchal, P. K., et al. (2015). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Molecules, 20(8), 13867-13886. [Link]

  • Ain, Q. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. [Link]

  • Agova, M., et al. (2020). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 7(1), 29-34. [Link]

  • Taha, Z. A., et al. (2021). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two solvents. ResearchGate. [Link]

  • Vasile, M. A., et al. (2025). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. Physical Chemistry Chemical Physics. [Link]

  • de Oliveira, C. S., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. Molecules, 28(14), 5406. [Link]

  • Zhang, L., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 43(3), 177-182. [Link]

  • Cheméo. (2026). Chemical Properties of 1-Methyl-1-phenyl-hydrazine sulfate. [Link]

  • Star, A., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 6393-6413. [Link]

  • Shuaibu, I., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Molecules, 29(22), 5032. [Link]

  • Mary, Y. S., et al. (2016). Structural, vibrational (FTIR and FT-Raman), NMR, UV–vis spectral analysis, and DFT study of 2-(6-oxo-2-thioxotetrahydropyrimidin-4(1H)-ylidene) hydrazine carboxamide. Canadian Journal of Chemistry, 94(10), 855-866. [Link]

  • Rafiq, M., et al. (2019). Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. Applied Organometallic Chemistry, 33(11), e5177. [Link]

  • Ferretti, V., et al. (2000). On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1891-1899. [Link]

  • Manier, S. K., et al. (2015). Proposed fragmentation pathway for the 1-methyl-1-phenylhydrazone of MDPV using soft ionization and GC-TOFMS. ResearchGate. [Link]

  • Ma, Y., et al. (2022). ¹H NMR spectra of hydrazone switch 1‐Z i) before and ii) after... ResearchGate. [Link]

  • Chmielowska, A., et al. (2016). Oxidation of 1-Methyl-1-phenylhydrazine with Oxidovanadium(V)–Salan Complexes: Insight into the Pathway to the Formation of Hydrazine by Vanadium Nitrogenase. Inorganic Chemistry, 55(21), 11466-11477. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(6). [Link]

  • Shuaibu, I., et al. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

  • NIST. (2021). 1-Methyl-1-phenyl-hydrazine sulfate. NIST Chemistry WebBook. [Link]

  • Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. [Link]

  • Bakherad, M., et al. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 84(1), 1-10. [Link]

  • a-cyclohexyl-a-hydroxy-benzeneacetic acid. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Information. [Link]

Sources

Comparative

Cross-Validation of GC-MS Detection Limits for 1-Methyl-1-phenylhydrazine Sulfate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly reactive, low-molecular-weight genotoxic impurities (GTIs). 1-Methyl-1-phenylhydrazine sulfate is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly reactive, low-molecular-weight genotoxic impurities (GTIs). 1-Methyl-1-phenylhydrazine sulfate is a prime example. Widely used as a chemical intermediate, its free base—1-methyl-1-phenylhydrazine—is a known toxicant and potential mutagen. Under the stringent requirements of the , pharmaceutical manufacturers must rigorously assess and control DNA-reactive impurities to a Threshold of Toxicological Concern (TTC), often dictating limits of detection (LOD) in the sub-ppm range.

This guide provides an objective comparison of analytical platforms for this compound, details the mechanistic causality behind derivatization, and outlines a self-validating GC-MS protocol for robust cross-validation.

The Analytical Challenge & Mechanistic Causality

Analyzing 1-methyl-1-phenylhydrazine sulfate directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe thermodynamic and chromatographic hurdles.

The Causality of Signal Loss:

  • Salt State: The sulfate salt is non-volatile and will not partition into the gas phase or organic extraction solvents.

  • Nucleophilic Reactivity: The free hydrazine moiety is a strong nucleophile, making it highly prone to autoxidation and irreversible adsorption onto active sites within the GC inlet and column.

  • Fragmentation: Under standard 70 eV electron ionization (EI), the free base fragments extensively into non-specific immonium ions, lacking a robust molecular ion ( M+ ) for definitive trace quantification .

The Solution: In situ derivatization. By reacting the primary amine group with a carbonyl compound (e.g., acetone or 1,1,1-trifluoro-2,4-pentanedione), the hydrazine is converted into a stable hydrazone. This chemical transformation caps the reactive site, enhances thermal stability, and significantly increases the mass-to-charge ( m/z ) ratio, shifting the target analyte away from low-mass background noise.

Methodology Comparison: GC-MS vs. Alternative Platforms

To establish a defensible control strategy, GC-MS performance must be cross-validated against orthogonal techniques such as LC-MS/MS and HPLC-UV. The table below summarizes the quantitative performance and experimental trade-offs of each approach.

Analytical PlatformDerivatization Required?Typical LODLinearity ( R2 )Matrix InterferencePrimary Advantage / Disadvantage
GC-MS (EI-SIM) Yes (e.g., TFPD)0.01 - 0.5 ppm> 0.995Low (post-extraction)Pro: High specificity; excellent volatility of hydrazones.Con: Requires multi-step sample prep.
LC-MS/MS (ESI) Optional0.05 - 1.0 ppm> 0.990Moderate (Ion suppression)Pro: Avoids thermal degradation; direct analysis possible.Con: High susceptibility to API matrix ion suppression.
HPLC-UV Yes (e.g., 2-HNA)0.25 - 2.0 ppm> 0.998High (UV overlap)Pro: Cost-effective; shifts λmax​ to visible range .Con: Lacks mass spectral confirmation.

Self-Validating Experimental Protocol: GC-MS Derivatization

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation, every subsequent step—from neutralization to extraction and ionization—is mathematically normalized. If extraction efficiency drops due to matrix effects, the IS recovery drops proportionally, self-correcting the final quantification.

Step-by-Step Methodology

Step 1: Sample Solubilization and Neutralization

  • Action: Dissolve 50 mg of the active pharmaceutical ingredient (API) in 5 mL of a sodium carbonate buffer (pH 9.5).

  • Causality: The alkaline pH neutralizes the sulfate salt, driving the equilibrium entirely toward the free 1-methyl-1-phenylhydrazine base. This is a strict prerequisite for the nucleophilic attack required in the derivatization step.

Step 2: Internal Standard (IS) Spiking

  • Action: Spike the sample with 1.0 ppm of a deuterated analog (e.g., 1-methyl-1-phenylhydrazine- d3​ ).

  • Causality: Adding the IS before derivatization ensures it undergoes the exact same kinetic reactions and thermodynamic losses as the target analyte, validating the recovery calculations.

Step 3: In Situ Derivatization and Extraction

  • Action: Add an excess of 1,1,1-trifluoro-2,4-pentanedione (TFPD) . Incubate at 60°C for 30 minutes. Extract the resulting hydrazone using 2 mL of ethyl acetate. Vortex and centrifuge (3000 rpm, 5 min) to separate the phases.

  • Causality: TFPD is selected because the incorporation of trifluoromethyl groups drastically enhances the volatility and electron-capturing properties of the derivative, optimizing it for trace-level GC-MS detection.

Step 4: GC-MS/SIM Acquisition Parameters

  • Inlet: 250°C, Splitless mode (maximizes trace analyte transfer to the column).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

  • Oven Program: 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Selected Ion Monitoring (SIM) mode. Monitor the specific molecular ion ( M+ ) of the derivatized target and the M+3 ion of the deuterated IS.

Step 5: Cross-Validation Metrics

  • Accuracy: Spike recovery must fall between 85% and 115%.

  • Precision: Relative Standard Deviation (RSD) 10% across six replicates.

  • Sensitivity: LOD defined at Signal-to-Noise (S/N) 3:1; LOQ defined at S/N 10:1.

Visualizing the Analytical Logic

Workflow A 1. Sample Solubilization (Sulfate Salt) B 2. Alkaline Neutralization (Release Free Base) A->B C 3. In Situ Derivatization (e.g., TFPD / Acetone) B->C D 4. Liquid-Liquid Extraction (Organic Phase) C->D E 5. GC-MS/SIM Analysis (Hydrazone Detection) D->E

GC-MS sample preparation and derivatization workflow.

ICHM7 A Identify Impurity (1-Methyl-1-phenylhydrazine) B Hazard Assessment (In Silico Mutagenicity) A->B C Class 1/2/3 (Mutagenic Potential) B->C Positive Alert D Class 4/5 (Non-Mutagenic) B->D Negative Alert E Define TTC Limits (Trace Level Control) C->E F Method Cross-Validation (GC-MS vs LC-MS) E->F

ICH M7 logical pathway for mutagenic impurity assessment.

References

  • ICH M7(R2) Guideline: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation (ICH).[Link]

  • Functional group-specific multilateral derivatization cum extraction method for simultaneous quantification of genotoxic impurities... Journal of Pharmaceutical and Biomedical Analysis (PubMed).[Link]

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Chromatography A (PubMed).[Link]

  • Simple determination of hydrazine in waste water by headspace solid-phase micro extraction and gas chromatography-tandem mass spectrometry after derivatization with trifluoro pentanedione. Analytica Chimica Acta (PubMed).[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methyl-1-phenyl-hydrazine sulfate

Comprehensive Safety and Operational Guide: Handling 1-Methyl-1-phenylhydrazine sulfate As a Senior Application Scientist, I recognize that the safe handling of reactive intermediates is the cornerstone of successful dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 1-Methyl-1-phenylhydrazine sulfate

As a Senior Application Scientist, I recognize that the safe handling of reactive intermediates is the cornerstone of successful drug development and chemical synthesis. 1-Methyl-1-phenylhydrazine sulfate (CAS: 52033-74-6; Dihydrate CAS: 200416-84-8) is a highly valuable building block, primarily utilized in the synthesis of pyrazole derivatives for pharmaceutical libraries [1]. However, as a hydrazine derivative, it presents significant acute toxicity, skin sensitization, and potential mutagenic risks.

This guide provides a self-validating, causality-driven operational framework to ensure absolute safety and logistical efficiency in a professional laboratory environment.

I. Quantitative Hazard Profile

To design an effective safety protocol, we must first quantify the inherent risks of the substance. The following table summarizes the physical properties and hazard classifications that dictate our handling strategy [1, 2].

ParameterSpecification / ClassificationOperational Implication
Chemical Formula C₇H₁₀N₂ · H₂SO₄Presence of sulfate dictates specific disposal scrubbing requirements (SOx generation).
Physical State Solid (Crystalline Powder)High risk of aerosolization during weighing; mandates localized exhaust ventilation.
Acute Toxicity Toxic via Oral/Dermal/InhalationRequires strict barrier protection; dermal absorption can lead to systemic hemolysis.
Sensitization Skin Sensitizer (Category 1)Repeated micro-exposures can trigger severe allergic dermatitis.
Reactivity Strong Reducing AgentMust be segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.

II. Personal Protective Equipment (PPE) & Causality

Standard laboratory attire is insufficient for handling phenylhydrazine derivatives. Every piece of PPE selected below is designed to mitigate a specific mechanism of exposure.

  • Dermal Protection (Double Gloving):

    • Protocol: Don an inner layer of standard nitrile gloves (0.11 mm) and an outer layer of extended-cuff butyl rubber or heavy-duty nitrile gloves.

    • Causality: Hydrazine derivatives are highly lipophilic and can rapidly permeate standard latex or thin nitrile upon prolonged contact, leading to systemic absorption and subsequent red blood cell hemolysis. Double gloving creates a fail-safe barrier; if the outer glove is contaminated, it can be safely doffed without exposing the skin.

  • Respiratory Protection:

    • Protocol: All handling must occur within a certified chemical fume hood (face velocity 80–120 fpm). If weighing must occur outside a hood (strictly discouraged), a NIOSH-approved P100 particulate respirator is mandatory.

    • Causality: As a sulfate salt, this compound exists as a fine powder. Micro-particulates can easily aerosolize. Inhalation of these particulates directly exposes the highly vascularized pulmonary tissue to the toxic hydrazine core.

  • Ocular Protection:

    • Protocol: Indirect-vented chemical splash goggles.

    • Causality: Safety glasses with side shields do not protect against fine airborne dust. Indirect-vented goggles prevent particulate ingress while mitigating fogging.

III. Step-by-Step Operational Methodology

This workflow is designed as a self-validating system. Each step includes a verification check to ensure the protocol's integrity before proceeding to the next phase.

Phase 1: Pre-Operation Validation

  • Verify Containment: Check the fume hood monitor to ensure a continuous face velocity of at least 80 fpm.

    • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward.

  • Clear the Workspace: Remove all incompatible materials, specifically strong oxidizing agents, heavy metal salts, and acids, from the fume hood.

Phase 2: Material Handling & Weighing

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth.

    • Causality: Static electricity can cause the fine sulfate powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Weighing: Place a tared, sealable vial on the analytical balance inside the fume hood. Transfer the required mass of 1-Methyl-1-phenylhydrazine sulfate directly into the vial.

  • Containment: Cap the vial tightly before removing it from the balance enclosure or fume hood.

Phase 3: Post-Operation Decontamination

  • Chemical Neutralization: Wipe down the balance, spatulas, and hood surface with a freshly prepared 10% sodium hypochlorite (bleach) solution, followed by a water rinse.

    • Causality: Hydrazines are reducing agents. Hypochlorite acts as a strong oxidizer, rapidly degrading the toxic hydrazine moiety into inert nitrogen gas and respective hydrocarbons, neutralizing the contact hazard.

  • Validation: Swab the decontaminated area and test with a colorimetric hydrazine detection wipe. The absence of a color change validates the complete destruction of the chemical residue.

IV. Logistical Disposal Plan

Improper disposal of hydrazine sulfates poses severe environmental toxicity risks, particularly to aquatic life.

  • Solid Waste Segregation: Collect all contaminated consumables (gloves, wipes, empty vials) in a clearly labeled, rigid, leak-proof hazardous waste container designated for "Toxic Organics."

  • Liquid Waste Segregation: Aqueous waste from decontamination or reaction work-ups must be kept strictly separate from halogenated solvents and oxidizing waste streams.

  • Final Disposal Routing: Waste must be transferred to a licensed hazardous waste facility for high-temperature incineration .

    • Causality: Incineration (>1000°C) completely destroys the organic hydrazine framework. Crucially, the facility must be equipped with an afterburner and an alkaline scrubber . The combustion of the sulfate counterion generates sulfur oxides (SOx). The alkaline scrubber neutralizes these acidic gases, preventing environmental release and acid rain contribution.

V. Operational Workflow Visualization

The following diagram maps the critical path of handling 1-Methyl-1-phenylhydrazine sulfate, emphasizing the mandatory safety gateways.

G Storage 1. Reagent Storage (Cool, Dry, Segregated) PPE 2. Don PPE (Double Nitrile, Goggles) Storage->PPE Hood 3. Fume Hood Operations (Anti-static Weighing) PPE->Hood Decon 4. Decontamination (10% Bleach Oxidation) Hood->Decon Waste 5. Waste Segregation (Toxic Organics) Decon->Waste Disposal 6. Licensed Incineration (Alkaline Scrubbing for SOx) Waste->Disposal

Figure 1: End-to-end operational and safety workflow for handling hydrazine sulfate derivatives.

VI. References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1-phenyl-hydrazine sulfate
Reactant of Route 2
1-Methyl-1-phenyl-hydrazine sulfate
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